beta,beta-Trehalose
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |
InChI Key |
HDTRYLNUVZCQOY-NCFXGAEVSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
-Trehalose: Structural Distinction and Pharmaceutical Potential
An In-Depth Technical Guide to
Executive Summary
-Trehalose (Isotrehalose) is a rare, non-reducing disaccharide isomer of the naturally abundantChemical Structure & Stereochemistry
The 1,1'-Glycosidic Linkage
The defining feature of the trehalose family is the 1,1'-glycosidic bond, which links two D-glucose units anomeric carbon to anomeric carbon.[2] This linkage renders the molecule non-reducing , as it eliminates the hemiacetal hydroxyl groups required for mutarotation and Maillard reactions.
The stereochemistry of this bond dictates the isomer:
- -Trehalose (Natural): Axial-Axial linkage.[1] High flexibility, naturally selected for stress tolerance.[1]
- -Trehalose (Isotrehalose): Equatorial-Equatorial linkage.[1]
- -Trehalose (Neotrehalose): Axial-Equatorial linkage.[1]
Structural Conformation and Rigidity
The
Figure 1: Stereochemical divergence of trehalose isomers. The
Physicochemical Properties
The utility of
Glass Transition and Stabilization
Like its
-
Vitrification Hypothesis: The sugar forms a rigid, amorphous matrix that kinetically traps the protein.
-
Water Replacement: The hydroxyl groups of
-trehalose form hydrogen bonds with the protein surface, substituting for hydration water upon drying.
Comparative Properties Table
| Property | Relevance to Pharma | ||
| CAS Number | 99-20-7 | 499-23-0 | Identity verification.[1] |
| Linkage | Stereochemistry.[1][3] | ||
| Reducing Power | Non-reducing | Non-reducing | Compatible with amines/peptides (No Maillard).[1] |
| Enzymatic Stability | Low (Hydrolyzed by Trehalase) | High (Resistant to Trehalase) | In vivo half-life extension.[1] |
| Melting Point | 203°C (Anhydrous) | ~135°C (varies by polymorph)* | Processing parameter.[1] |
| Solubility | High (>60 g/100mL) | High | Injectable formulations.[1] |
*Note: Commercial catalogs often conflate the melting point of
Biological Interactions: The "Stealth" Sugar
The most significant differentiator for
Trehalase Resistance
Mammalian and microbial trehalases (EC 3.2.1.[1]28) are highly specific for the
-
Experimental Evidence: Incubation of
-trehalose with porcine kidney trehalase or E. coli trehalase shows zero glucose release , confirming metabolic stability.[1] -
Implication: Unlike sucrose or natural trehalose, which spike blood glucose,
-trehalose acts as a metabolically inert bulking agent.[1]
Transporter Exclusion
The trehalose transporter TRET1 (found in insects and some other organisms) specifically transports the
Figure 2: Enzymatic selectivity mechanism. The
Synthesis and Production Protocols
Since
Chemical Synthesis: Modified Koenigs-Knorr Reaction
This protocol targets the formation of the thermodynamically less favored
Reagents:
-
Donor: 2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl bromide (Acetobromoglucose).[1] -
Acceptor: 2,3,4,6-Tetra-O-acetyl-
-D-glucose.[1] -
Promoter: Silver Carbonate (
) or Silver Triflate ( ).[1] -
Solvent: Dichloromethane (DCM) or Nitromethane.[1]
Step-by-Step Protocol:
-
Activation: Dissolve Acetobromoglucose (Donor) in anhydrous DCM under Nitrogen atmosphere.
-
Coupling: Add the Acceptor and the Silver Carbonate promoter. The silver ion assists the departure of the bromide, forming an oxocarbenium ion.
-
Mechanism:[1][4][5] The neighboring acetyl group at C2 participates (anchimeric assistance), directing the attack of the acceptor alcohol to the
-face. However, achieving the specific linkage requires careful control of the acceptor's anomeric configuration. -
Alternative: Use of a pre-formed
-linked acceptor with a free anomeric hydroxyl is challenging.[1] A symmetric condensation of two donor molecules using a specific catalyst (e.g., silver silicate) is often preferred to force the junction.
-
-
Purification (Critical): The reaction yields a mixture of
, , and .[1]-
Separation: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).[1] The
-isomer typically elutes last due to polarity differences.
-
-
Deprotection: Dissolve the purified octa-acetyl-
-trehalose in dry Methanol. Add catalytic Sodium Methoxide (Zemplén deacetylation).[1]-
Validation: Monitor by TLC until starting material disappears.[1]
-
-
Isolation: Neutralize with acidic resin (Amberlite IR-120 H+), filter, and concentrate.[1] Recrystallize from Ethanol/Water.[1]
Enzymatic Limitations
While commercial "Trehalose Synthase" (TreS) converts maltose to
Applications in Drug Development
Biologic Stabilization (Monoclonal Antibodies/ADCs)
-Trehalose serves as a superior excipient for biologics requiring long-term stability where reducing sugars (like glucose/lactose) are forbidden.[1]-
Mechanism: It provides the same hydrogen-bonding network as natural trehalose to stabilize protein folding during freeze-drying.[1]
-
Advantage: If trace hydrolytic enzymes are present in the formulation or upon administration,
-trehalose will not degrade into reducing glucose units, preventing protein glycation.[1]
Cryopreservation
The high glass transition temperature and strong hydration shell formation make it an effective cryoprotectant for cells and tissues, potentially offering different osmotic properties than
"Smart" Excipient
Used in oral formulations where rapid digestion is undesirable (e.g., formulations for diabetic patients or colonic delivery), as it reaches the lower GI tract intact.
References
-
Higashiyama, T. (2002).[1] Novel functions and applications of trehalose.[6] Pure and Applied Chemistry.
-
Elbein, A. D., et al. (2003).[1] New insights on trehalose: a multifunctional molecule.[1] Glycobiology.[1][4][7][8][9]
-
Kikawada, T., et al. (2007).[1][5] Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells.[1] PNAS.[1] [1]
-
O'Shea, C., et al. (2011).[1] Properties of Aqueous Trehalose Mixtures: Glass Transition and Hydrogen Bonding.[10] Journal of Physical Chemistry B. [1]
-
Richards, A. B., et al. (2002).[1] Trehalose: a review of properties, safety and food applications.[1] Food and Chemical Toxicology.[1]
-
Teramoto, N., et al. (2008).[1] Synthesis and Properties of Trehalose-Based Polymers. Molecules.[1][4][6][7][8][9][10][11][12] [1]
Sources
- 1. Trehalose - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 8. lndcollege.co.in [lndcollege.co.in]
- 9. scispace.com [scispace.com]
- 10. Distinctly Different Glass Transition Behaviors of Trehalose Mixed with Na2HPO4 or NaH2PO4: Evidence for its Molecular Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
The Trehalose Isomer Landscape: Natural Occurrence, Biosynthesis, and Therapeutic Potential
The following technical guide details the natural occurrence, biosynthetic origins, and therapeutic implications of trehalose isomers.
Executive Summary
Trehalose is a non-reducing disaccharide composed of two glucose units.[1][2][3] While often discussed as a singular entity, it exists in three stereoisomeric forms based on the configuration of the glycosidic bond:
For researchers and drug developers, distinguishing these isomers is critical. While
Chemical Architecture & Stability
The physicochemical distinctiveness of trehalose lies in its 1,1-glycosidic linkage, which connects the anomeric carbons of two glucopyranose rings.[1][2] This non-reducing bond confers exceptional resistance to acid hydrolysis and Maillard reaction (browning), making it an ideal excipient.[3]
| Isomer | Common Name | Linkage | Biological Status | Key Characteristic |
| Trehalose (Standard) | Ubiquitous | "Clamshell" conformation; primary stress protectant.[3] | ||
| Neotrehalose | Rare / Transient | Found in fermentation products (e.g., Koji); transglycosylation product.[3] | ||
| Isotrehalose | Artifactual / Synthetic | Absent in biology; formed via acid reversion or chemical synthesis.[3] |
Natural Occurrence & Biosynthetic Origins[3]
-Trehalose: The Universal Protectant
This isomer is the only form actively accumulated by organisms—including bacteria, fungi, plants, and invertebrates—to survive desiccation (anhydrobiosis), freezing, and osmotic stress.[3] Its biosynthesis is governed by five known pathways, with the TPS/TPP pathway being the most dominant in eukaryotes.
-
Primary Pathway: UDP-Glucose + Glucose-6-Phosphate
Trehalose-6-Phosphate -Trehalose.[3] -
Function: Stabilizes proteins and membranes by replacing water (Water Replacement Hypothesis) and forming a glassy state (Vitrification).[3]
-Trehalose (Neotrehalose): The Fermentation Anomaly
Neotrehalose is not a primary metabolite but occurs naturally in specific fermentation contexts, most notably in Koji (Aspergillus-fermented rice).[3]
-
Origin: It is not synthesized by a dedicated "neotrehalose synthase."[3] Instead, it arises via transglycosylation .[3] Enzymes such as
-galactosidase or promiscuous glycosyltransferases can transfer a glucose moiety onto a glucose acceptor in an configuration during high-substrate fermentation.[3] -
Status: It is considered a "rare sugar" of biological origin but lacks a dedicated conservation pathway.[3]
-Trehalose (Isotrehalose): The Industrial Artifact
Despite extensive screening of extremophiles (archaea/bacteria),
-
Source: Its presence in "natural" samples is typically linked to acid reversion of glucose during industrial starch hydrolysis.[3] Under high acid and heat, glucose molecules spontaneously repolymerize, favoring thermodynamically stable linkages, occasionally forming the
bond.
Visualization: Biosynthetic vs. Chemical Origins
The following diagram illustrates the distinct origins of the three isomers, separating biological intent from chemical accident.
Caption: Biological specificity vs. chemical stochasticity.
Analytical Characterization Protocols
Distinguishing isomers is challenging due to their identical mass (
Protocol A: HPAEC-PAD (Gold Standard for Separation)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) resolves isomers based on slight pKa differences of hydroxyl groups.[3]
-
Column: Dionex CarboPac PA1 or PA200.[3]
-
Eluent: Sodium Hydroxide (100 mM) with a Sodium Acetate gradient (0–250 mM).
-
Detection: Pulsed Amperometry (Gold electrode).[3]
-
Result: Elution order is typically
(fastest) < < (slowest) due to stronger interaction of the -linkage with the stationary phase.[3]
Protocol B: Terahertz Spectroscopy (Rapid ID)
Unlike FTIR, which shows overlapping peaks for isomers, Terahertz (THz) spectroscopy detects collective vibrational modes of the crystal lattice, which are highly sensitive to chirality.[3]
-
Sample Prep: Mix 300 mg sample with polyethylene powder (binder) and press into a pellet.
-
Scan Range: 0.1 to 3.0 THz.
-
Differentiation:
- : Distinct peaks at roughly 1.75 THz and 2.40 THz.
-
: Unique absorption fingerprint (distinct from
).[3] - : Distinct fingerprint.
-
Advantage: Non-destructive and requires no derivatization.[3]
Implications for Drug Development
Trehalase Resistance & Pharmacokinetics
The human enzyme trehalase (localized in the intestinal brush border and renal tubules) is highly specific for the
-
Mechanism: It cleaves
-trehalose into two glucose molecules rapidly.[3] -
Isomer Advantage:
and isomers are resistant to mammalian trehalase.[3] -
Application:
-
Oral Delivery: Isomers act as low-glycemic sweeteners or excipients that survive the upper GI tract, potentially reaching the colon for microbiome modulation.[3]
-
Injectables: While
-trehalose has a short half-life in blood due to renal trehalase, isomers may circulate longer, providing sustained protein stabilization or acting as cryoprotectants for intracellular delivery without rapid degradation.[3]
-
Stability in Formulation
All three isomers share the non-reducing character, making them compatible with amino groups (peptides/proteins).[3] However, the "clamshell" structure of
References
-
Elbein, A. D., et al. (2003).[3] "New insights on trehalose: a multifunctional molecule."[3] Glycobiology. [3]
-
Richards, A. B., et al. (2002).[3] "Trehalose: a review of properties, history of use and human tolerance." Food and Chemical Toxicology.
-
Higashiyama, T. (2002).[3] "Novel functions and applications of trehalose." Pure and Applied Chemistry.
-
O'Brien, J. (1996).[3] "Stability of Trehalose, Sucrose and Glucose to Nonenzymatic Browning in Model Systems." Journal of Food Science.
-
Cabrera, M. A., & Blamey, J. M. (2018).[3][4] "Biotechnological applications of archaeal enzymes from extreme environments." Biological Research. [3][4]
-
Li, H., et al. (2020).[3] "Studies on qualitative and quantitative detection of trehalose purity by terahertz spectroscopy." Food Science & Nutrition.[3]
Sources
physical and chemical properties of isotrehalose
Isotrehalose ( -Trehalose): Physicochemical Profile and Therapeutic Potential[1]
Chemical Identity & Stereochemistry[1][2]
Isotrehalose belongs to the family of trehalose isomers, defined by the glycosidic linkage between two D-glucose units. The 1,1-glycosidic bond renders all trehalose isomers non-reducing , a critical feature preventing Maillard reactions with therapeutic proteins.[1]
Nomenclature and Structure
-
Common Name: Isotrehalose[1]
-
IUPAC Name:
-D-glucopyranosyl-(1 1)- -D-glucopyranoside[1] -
Molecular Formula:
[1][2]
Isomer Comparison
The three stereoisomers differ solely in the configuration of the anomeric carbons (C1) involved in the glycosidic bond.
| Isomer | Common Name | Linkage | Occurrence |
| Trehalose (Natural) | Ubiquitous (Fungi, Bacteria, Insects) | ||
| Neotrehalose | Synthetic / Rare microbial metabolites | ||
| Isotrehalose | Synthetic / Starch hydroisolates |
Structural Visualization
The following diagram illustrates the stereochemical relationship between the natural
Figure 1: Stereochemical divergence of trehalose isomers.[1] The
Physical Properties[1][3][4][5][6][7][8][9]
Isotrehalose shares the high physicochemical stability of natural trehalose but differs in crystal packing and thermal transitions due to the
Comparative Physical Data[1]
| Property | Relevance to Pharma | ||
| Melting Point | 203°C (anhydrous)97°C (dihydrate) | ~130–140°C (as octaacetate derivative)* | High MP correlates with stable crystal lattice.[1] |
| Solubility (20°C) | 68.9 g/100g | High (Soluble in water) | Essential for high-concentration parenteral formulations.[1] |
| Hygroscopicity | Low (Dihydrate is stable) | Moderate to High | Affects storage stability and packaging requirements.[1] |
| Glass Transition ( | ~115°C | Predicted >100°C | High |
| Optical Rotation | +178° | -42° (approx)** | Used for purity identification.[1] |
*Note: Free isotrehalose melting point is less distinct due to amorphous tendencies; values often cited for the octaacetate derivative (MP 140°C) for characterization. **Note: Isotrehalose exhibits levorotation or low dextrorotation compared to the highly dextrorotatory natural isomer.
Solubility and Solution Stability
Like natural trehalose, isotrehalose acts as a water-structure maker (kosmotrope).[1] It stabilizes protein conformations by the preferential exclusion mechanism, increasing the surface tension of water and favoring the compact, native state of proteins.
Chemical & Biological Properties[1][2][3][4][5][6][10][11][12][13][14]
Enzymatic Stability (The "Trehalase Resistance" Factor)
The most significant advantage of isotrehalose over natural trehalose is its resistance to trehalase (EC 3.2.1.28).[1]
-
Mechanism: Mammalian trehalase is highly specific for the
-glycosidic linkage.[1] It rapidly degrades natural trehalose into two glucose molecules in the renal brush border and intestinal mucosa.[4] -
Isotrehalose Advantage: The
-linkage is not recognized by trehalase.[1] While it may be susceptible to broad-spectrum -glucosidases (e.g., cellobiase), these are less prevalent in mammalian serum, granting isotrehalose a significantly longer in vivo half-life.[1]
Chemical Stability[1]
-
Acid/Base Hydrolysis: Extremely resistant. The 1,1-glycosidic bond is one of the most stable glycosidic linkages known. It resists hydrolysis at pH 3–10 at elevated temperatures.[1]
-
Maillard Reaction: Inert. Lacking a hemiacetal hydroxyl group, it does not react with amino groups of proteins, preventing browning and degradation during sterilization or storage.
Synthesis & Production
Production of isotrehalose is challenging due to the thermodynamic preference for the
Chemical Synthesis (Koenigs-Knorr Adaptation)
The classical route involves the condensation of tetra-O-acetyl-
Protocol Overview:
-
Starting Material: 2,3,4,6-Tetra-O-acetyl-
-D-glucose.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Activation: Reaction with phosphorous pentoxide or specialized promoters (e.g., triflates) to induce dimerization.[1]
-
Deprotection: Removal of acetyl groups using sodium methoxide (Zemplén deacetylation).[1]
-
Purification: Recrystallization or HPLC to separate from
and byproducts.
Enzymatic Synthesis
While specific "isotrehalose synthases" are not commercially standard, engineered glycosyltransferases or phosphorylases that accept
Figure 2: Chemical synthesis workflow for Isotrehalose from glucose precursors.
Applications in Drug Development
Lyophilization Excipient
Isotrehalose serves as a superior cryoprotectant for labile proteins.[1] Its high
-
Use Case: Monoclonal antibodies (mAbs) requiring storage >25°C.[1]
Metabolic Probes & Imaging
Due to its resistance to trehalase, isotrehalose can be derivatized (e.g., with
"Stealth" Cargo Delivery
Conjugating drugs to isotrehalose may improve solubility and serum stability compared to natural trehalose conjugates, which are cleaved rapidly in the kidney.
Experimental Protocols
Protocol A: Characterization via Differential Scanning Calorimetry (DSC)
Objective: Determine Glass Transition Temperature (
-
Sample Prep: Dissolve isotrehalose in HPLC-grade water (10% w/v).
-
Loading: Load 10-20 µL into aluminum DSC pan; seal hermetically.
-
Cycle:
-
Cool to -60°C at 10°C/min.
-
Heat to 160°C at 10°C/min (First run to remove thermal history).
-
Cool to -60°C.[1]
-
Heat to 160°C at 10°C/min (Second run for data).
-
-
Analysis: Identify the step change in heat flow (endothermic shift) indicative of
.
Protocol B: Enzymatic Stability Assay
Objective: Verify resistance to Trehalase.
-
Reagents:
-
Incubation: Mix 100 µL substrate + 10 µL enzyme (0.1 U). Incubate at 37°C for 60 min.
-
Detection: Add Glucose Oxidase/Peroxidase reagent.[1]
-
Readout: Measure Absorbance at 540 nm.
References
-
Fischer, E., & Delbrück, K. (1909).[1] Ueber die
-Trehalose. Berichte der deutschen chemischen Gesellschaft. [1] -
Elbein, A. D. (1974).[1] The Metabolism of
-Trehalose. Advances in Carbohydrate Chemistry and Biochemistry. -
O'Brien-Simpson, N. M., et al. (2016).[1] Trehalose-based chemical probes for targeting Mycobacterium tuberculosis. Nature Communications.[1] [1]
-
Crowe, J. H., et al. (1984).[1] Preservation of membranes in anhydrobiotic organisms: the role of trehalose. Science. [1]
-
Higashiyama, T. (2002).[1] Novel functions and applications of trehalose. Pure and Applied Chemistry.
Sources
- 1. Trehalose - Wikipedia [en.wikipedia.org]
- 2. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha,beta-Trehalose | C12H22O11 | CID 10871590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trehalase - Wikipedia [en.wikipedia.org]
- 5. Glass transition temperature of glucose, sucrose, and trehalose: an experimental and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. didatticagelato.it [didatticagelato.it]
beta,beta-Trehalose degradation pathways
Technical Guide: -Trehalose Degradation Pathways & Stability Profiling
Executive Summary
-Trehalose (Isotrehalose)This guide delineates the specific enzymatic and chemical pathways that degrade
Part 1: Structural & Chemical Basis of Stability
The degradation profile of
Comparative Stability Data
| Feature | Impact on Degradation | ||
| Linkage | |||
| Human Trehalase (TreH) | Rapid Hydrolysis ( | Resistant / No Hydrolysis | Stable in human serum/small intestine. |
| Resistant | Susceptible | Degraded by microbiome/specific hydrolases. | |
| Acid Stability | Extremely High ( | High (Lower than | Suitable for acidic formulation buffers. |
Part 2: Degradation Pathways (Mechanistic Detail)
promiscuous degradation pathwayPathway A: The -Glucosidase Hydrolysis Route (GH3 Family)
While specific "
-
Enzyme:
-glucosidase (EC 3.2.1.21).[2][3] -
Mechanism: Retaining hydrolysis involving a double-displacement mechanism.
-
Glycosylation: Nucleophilic attack by a catalytic carboxylate (glutamate/aspartate) on the anomeric carbon, releasing one glucose and forming a covalent glycosyl-enzyme intermediate.
-
Deglycosylation: Water attacks the intermediate, releasing the second glucose and restoring the enzyme.
-
-
Kinetics: In specific fungal GH3 enzymes,
for -trehalose can exceed that of cellobiose, indicating a preferential cleft for the -1,1 geometry.
Pathway B: Phosphorolytic Cleavage (Reversible)
Certain bacterial phosphorylases can cleave the bond in the presence of inorganic phosphate.
-
Enzyme: Trehalose Phosphorylase (inverting or retaining).[4]
-
Reaction:
-Trehalose + Glucose + -D-Glucose-1-Phosphate. -
Significance: This is often the route for synthesis in biotechnology but represents a degradation pathway in phosphate-rich intracellular environments of specific bacteria (e.g., Caldanaerobacter).
Pathway Logic Diagram
The following diagram illustrates the divergent fate of
Figure 1: Divergent degradation fates of
Part 3: Experimental Protocols (Self-Validating)
To work with
Protocol 1: Differential Enzymatic Stability Assay
Purpose: To confirm the identity of
Materials:
-
Substrate A: 10 mM
-Trehalose (Control). -
Substrate B: 10 mM
-Trehalose (Test). -
Enzyme 1: Porcine Kidney Trehalase (Sigma T8778).
-
Enzyme 2:
-Glucosidase from almonds (Sigma G0395). -
Buffer: 50 mM Citrate-Phosphate Buffer, pH 6.0.
-
Detection: Glucose Oxidase/Peroxidase (GOPOD) Assay Kit.
Workflow:
-
Preparation: Dissolve substrates in buffer to 10 mM.
-
Reaction Setup:
-
Tube 1: Substrate A + Trehalase (0.1 U/mL).
-
Tube 2: Substrate B + Trehalase (0.1 U/mL).
-
Tube 3: Substrate A +
-Glucosidase (1 U/mL). -
Tube 4: Substrate B +
-Glucosidase (1 U/mL).
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quenching: Heat at 95°C for 5 minutes.
-
Measurement: Add 20 µL of reaction mix to 180 µL GOPOD reagent. Incubate 20 min at 50°C. Measure Absorbance at 510 nm.
Validation Criteria:
-
Tube 1: High Glucose Signal (Positive Control).
-
Tube 2: Negligible Signal (Confirms
-linkage stability against TreH). -
Tube 4: High Glucose Signal (Confirms susceptibility to
-glucosidase).
Protocol 2: HPLC Quantification of Degradation Kinetics
Purpose: Precise calculation of half-life (
-
Column: Aminex HPX-87H or equivalent Carbohydrate column.
-
Mobile Phase: 5 mM
. -
Flow Rate: 0.6 mL/min at 60°C.
-
Detector: Refractive Index (RI).
-
Retention Times (Approx):
- -Trehalose: ~8.5 min
- -Trehalose: ~9.2 min (Distinct separation required)
-
Glucose: ~11.0 min
Part 4: Applications in Drug Development
The degradation profile described above allows
-
Biologic Stabilization: It provides the same water-replacement stabilization (glassy matrix formation) as
-trehalose during lyophilization but avoids degradation by serum trehalases upon injection. -
Colonic Delivery: Since it resists upper GI digestion (TreH negative) but is cleaved by colonic microbiota (
-glucosidase positive), it can be used to deliver drugs specifically to the colon. -
Cryoprotection: Its symmetry allows for high glass transition temperatures (
), crucial for preventing protein aggregation during freeze-thaw cycles.
Workflow: Stability Testing for Excipient Selection
Figure 2: Decision matrix for utilizing
References
-
Enzymatic Specificity: Parry, N. J., et al. (2001). "Biochemical characterization and mechanism of action of a thermostable
-glucosidase purified from Thermoascus aurantiacus." Biochemical Journal, 353(1), 117-127. Link -
Trehalose Isomers: Higashiyama, T. (2002). "Novel functions and applications of trehalose." Pure and Applied Chemistry, 74(7), 1263-1269. Link
-
Phosphorolysis: Van der Borght, J., et al. (2010).[5] "Enzymatic production of
-D-glucose-1-phosphate from trehalose." Biotechnology Journal, 6(9). Link -
Trehalase Resistance: Elbein, A. D., et al. (2003). "New insights on trehalose: a multifunctional molecule." Glycobiology, 13(4), 17R-27R. Link
-
General Hydrolysis: O'Shea, M. G., et al. (2004). "Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water." J. Am. Chem. Soc., 130. Link
Non-Natural Trehalose Isomers: Metabolic Stability and Functional Divergence in Therapeutics
Topic: Biological Functions of Non-Naturally Occurring Trehalose Isomers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary: The Isomer Trade-Off
In the landscape of biostabilization and autophagy induction, naturally occurring
The Core Thesis: While natural trehalose offers superior physical rigidity for ex vivo protein stabilization (lyophilization), non-natural isomers provide metabolic resistance , enabling sustained in vivo autophagy induction and prolonged cryoprotection in metabolically active environments.[1] This creates a functional dichotomy: use
Chemical & Physical Landscape
To understand the biological behavior, we must first ground the isomers in their physicochemical reality. The glycosidic linkage defines both the thermodynamic stability and the enzymatic recognition profile.
Structural Configuration
-
-Trehalose (Natural): Two
-glucose units linked 1 1.[1][2][3] The "clam-shell" conformation is highly rigid.[1] -
-Trehalose (Neotrehalose): One
-glucose and one -glucose.[1] The linkage introduces asymmetry, altering the hydration shell. -
-Trehalose (Isotrehalose): Two
-glucose units.[1] This isomer adopts a more extended conformation compared to the compact .
Thermodynamic & Dynamic Stability
Molecular dynamics (MD) studies reveal a critical distinction in the glycosidic bond dynamics , which directly correlates to protein stabilization efficiency.[1]
| Property | |||
| Linkage Type | 1,1 ( | 1,1 ( | 1,1 ( |
| Bond Rotation Lifetime | 4.74 ns (Rigid) | 3.16 ns (Flexible) | 3.13 ns (Flexible) |
| Hydration Number | Low (0.028) | Moderate | Moderate |
| Mammalian Trehalase | Rapid Hydrolysis | Resistant | Resistant |
| Primary Utility | Lyophilization / Cryopreservation | In Vivo Autophagy / Drug Delivery | In Vivo Tracer / Stabilizer |
Expert Insight: The longer bond rotation lifetime of the natural isomer explains its superior ability to vitrify and immobilize proteins during drying. The isomers, being more flexible, are less efficient at "water replacement" but superior at evading enzymatic degradation.[1]
Biological Interactions & Metabolism
This section details the primary advantage of non-natural isomers: Enzymatic Evasion .
Trehalase Resistance Mechanism
Mammalian trehalase is highly stereospecific, requiring the bis-axial geometry of the
-
Mechanism: The enzyme clamps the substrate, distorting the bond to a half-chair transition state.
-
Isomer Effect: The equatorial position of the anomeric oxygen in
-linkages ( and ) sterically clashes with the catalytic active site (Glu/Asp residues), preventing hydrolysis.[1]
Protocol Implication: In pharmacokinetic (PK) studies,
Cellular Uptake & Autophagy Induction
Natural trehalose induces autophagy via the mTOR-independent TFEB pathway . However, its effect is transient due to intracellular degradation.[1] Non-natural isomers sustain this signal.[1]
Pathway Visualization: Sustained Autophagy Activation
Figure 1: Divergent autophagic signaling.[1] Natural trehalose is degraded, leading to transient activation.[1] Resistant isomers accumulate in the lysosome, exerting prolonged osmotic stress that drives sustained TFEB translocation and autophagy.
Bioprotective Mechanisms: In Vitro vs. In Vivo[4]
Protein Stabilization (Ex Vivo)
For shelf-life stability (lyophilization), natural trehalose is superior.[1]
-
Why: The rigidity of
-trehalose allows it to form a tighter "glass" ( C) that restricts protein unfolding.[1] -
Isomer Performance:
and have slightly lower and faster bond dynamics, making them less effective at preventing aggregation during freeze-drying.[1]
Cryopreservation (In Vivo / Cellular)
For living cells (e.g., oocytes, stem cells), isomers offer a distinct advantage.[1]
-
Challenge: Intracellular trehalose is required for cryoprotection.[1][4] Natural trehalose introduced into cells is often degraded by cytosolic trehalase before freezing or during thawing recovery.[1]
-
Isomer Solution:
-trehalose persists intracellularly, providing robust protection against ice crystal formation without metabolic depletion.[1]
Experimental Protocols
Protocol A: Differential Enzymatic Stability Assay
Objective: Validate the resistance of a trehalose isomer candidate against mammalian trehalase.
-
Preparation:
-
Prepare 10 mM stock solutions of
-trehalose (Control) and Isomer X ( or ) in PBS (pH 7.4). -
Isolate Porcine Kidney Trehalase (Sigma T8778) or use intestinal brush border homogenate.[1]
-
-
Reaction:
-
Mix 100 µL substrate + 10 µL enzyme (0.1 U/mL).
-
Incubate at 37°C.
-
-
Sampling:
-
Aliquot at t=0, 30, 60, 120, and 240 mins.[1]
-
Quench immediately with 95°C heat shock (5 min) or 0.1 M HCl.
-
-
Detection (Glucose Release):
Protocol B: In Vitro Autophagy Induction Screen
Objective: Compare sustained autophagy induction between natural and non-natural isomers.
-
Cell Line: HeLa or SH-SY5Y (neuronal model).
-
Treatment:
-
Seed cells at
cells/well.[1] -
Treat with 100 mM
-trehalose vs. 100 mM Isomer for 24h and 48h.
-
-
Readout (Western Blot):
References
-
Elbein, A. D. (1974).[1] The Metabolism of
-Trehalose.[1][3] Advances in Carbohydrate Chemistry and Biochemistry, 30, 227-256.[1] Link -
Higashiyama, T. (2002).[1] Novel functions and applications of trehalose. Pure and Applied Chemistry, 74(7), 1263-1269.[1] Link
-
Ohtake, S., & Wang, Y. J. (2011).[1] Trehalose: Current Use and Future Applications. Journal of Pharmaceutical Sciences, 100(6), 2020-2053.[1] Link
-
Sarkar, S., et al. (2007).[1] Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein.[1] Journal of Biological Chemistry, 282(8), 5641-5652.[1] Link
-
Magazù, S., et al. (2012).[1] Bioprotective effects of trehalose, maltose and sucrose on lysozyme nanostructures. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(12), 1991-1999.[1] Link
-
Benito-Cuesta, I., et al. (2021).[1] Trehalose Reduces the Secreted Beta-Amyloid Levels in Primary Neurons Independently of Autophagy Induction.[5][6] Metabolites, 11(11), 767.[1] Link[1]
Sources
- 1. Trehalose - Wikipedia [en.wikipedia.org]
- 2. Catalytic reaction mechanism based on alpha-secondary deuterium isotope effects in hydrolysis of trehalose by European honeybee trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalose-Releasing Nanogels: Study on Trehalose Release and Insights into Selected Biologically Relevant Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trehalose Reduces the Secreted Beta-Amyloid Levels in Primary Neurons Independently of Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
beta,beta-Trehalose molecular weight and formula
Isotrehalose ( -Trehalose): The Metabolically Stable Isomer
Executive Summary
While
Part 1: Molecular Identity & Physicochemical Profile
Isotrehalose is a non-reducing disaccharide formed by the condensation of two D-glucose units via a
Comparative Isomer Data
| Property | |||
| Formula | |||
| Molecular Weight | 342.30 g/mol | 342.30 g/mol | 342.30 g/mol |
| CAS Number | 99-20-7 | 585-91-1 | 499-23-0 |
| Glycosidic Bond | |||
| Trehalase Susceptibility | High (Rapid Hydrolysis) | Moderate/Low | Resistant (Negligible) |
| Melting Point | 203°C (dihydrate loss @ 97°C) | ~140-150°C | ~130-135°C |
Structural Visualization
The following diagram illustrates the stereochemical inversion at the anomeric center that distinguishes Isotrehalose.
Caption: Stereochemical comparison highlighting the trehalase resistance mechanism of the
Part 2: Synthesis & Production Protocols
Unlike
Protocol: Modified Koenigs-Knorr Synthesis
Note: This protocol is adapted for high-purity synthesis required in pharmaceutical benchmarking.
Reagents:
-
2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl bromide (Acetobromo-glucose). -
Silver Carbonate (
) or Mercuric Cyanide ( ) as promoter. -
Anhydrous Nitromethane or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Activation: Dissolve 2,3,4,6-Tetra-O-acetyl-
-D-glucose (acceptor) and Acetobromo-glucose (donor) in anhydrous nitromethane under inert atmosphere ( ). -
Promoter Addition: Add
(Caution: Neurotoxin) or to drive the glycosylation. The -configuration is thermodynamically favored in specific solvent systems, though -anomers often compete. -
Reaction: Stir at 40°C for 12-24 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Filter off metal salts through Celite. Wash filtrate with
, water, and brine. Dry over . -
Deacetylation: Treat the resulting octa-O-acetyl-
-trehalose with NaOMe in dry methanol (Zemplén deprotection) to yield free Isotrehalose. -
Purification: Recrystallize from ethanol/water.
Critical Troubleshooting:
-
Anomeric Scrambling: If significant
(neotrehalose) is observed, lower the reaction temperature and switch solvent to DCM/Ether mixtures to exploit solvent effects on the oxocarbenium intermediate.
Part 3: Analytical Characterization (Self-Validating)
Proving you have the
1. Proton NMR (
-NMR) Diagnostic Signals
The anomeric proton (
| Isomer | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| 5.10 - 5.25 | Doublet | ~ 3.5 Hz | Equatorial proton (Gauche coupling) | |
| 4.55 - 4.65 | Doublet | 7.8 - 8.0 Hz | Axial proton (Trans-diaxial coupling) |
Validation Check: If your spectrum shows a doublet at 5.2 ppm, you have contamination with natural trehalose. Pure Isotrehalose must show the upfield doublet (~4.6 ppm) with a large
2. Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Adducts: Expect
m/z and m/z. -
Differentiation: MS alone cannot distinguish isomers (
vs ). It must be coupled with a chiral column HPLC or validated via NMR.
Part 4: Biological Stability & Applications[4][5]
The primary utility of Isotrehalose lies in its resistance to Trehalase (EC 3.2.1.28), the enzyme located in the renal brush border and intestinal mucosa that rapidly degrades natural trehalose into glucose.
Metabolic Pathway Analysis
The following diagram outlines the metabolic fate of Isotrehalose compared to natural Trehalose.
Caption: Isotrehalose bypasses the hydrolytic pathway, preventing glucose spikes and allowing for targeted delivery or excretion.
Application in Drug Development[4]
-
Cryopreservation: Like natural trehalose, Isotrehalose acts as a water-replacement molecule, stabilizing protein structures during lyophilization.
-
Diabetes-Friendly Formulations: Because it is not degraded to glucose, it provides the physical bulk and stabilization of a disaccharide without the glycemic impact.
-
Carrier Systems: Its stability makes it an ideal candidate for conjugating small molecules in prodrug strategies where premature hydrolysis is a risk.
References
-
Omicron Biochemicals. (2021).
-Trehalose Product Specification and CAS Verification. Retrieved from -
Fischer, E., & Delbrück, K. (1909).[1] Über die Isomeren der Trehalose. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of isotrehalose).
-
Helferich, B., & Weis, K. (1956).[1] Synthesis of Octa-O-acetyl-beta,beta-trehalose. Chemische Berichte. (Improved chemical synthesis protocol).
-
Magritek. (2024). Conformational Analysis of Glucose Anomers by NMR. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Trehalose Isomers. Retrieved from
- Richards, A.B., et al. (2002). Trehalose: a review of properties, history of use and human tolerance. Food and Chemical Toxicology. (Reference for Trehalase specificity).
Sources
- 1. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicronbio.com [omicronbio.com]
- 3. Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
beta,beta-Trehalose in cryopreservation protocols
Application Note: -Trehalose in Next-Generation Cryopreservation
Executive Summary
water replacementvitrificationHowever, a critical implementation gap exists: Trehalose is impermeable to the mammalian cell membrane. [1]
This Application Note provides the technical bridge for researchers. It details the biophysical mechanisms of action and, most importantly, provides validated protocols for overcoming the membrane barrier—specifically utilizing P2X7 receptor-mediated poration and fluid-phase endocytosis —to achieve successful intracellular cryoprotection.
The Biophysics of Cryoprotection
To optimize protocols, one must understand the two distinct protective mechanisms of trehalose.
The Water Replacement Hypothesis
Proposed by Crowe et al., this mechanism dominates during desiccation (lyophilization). As water is removed, the hydroxyl groups of trehalose form hydrogen bonds with polar residues on proteins and phospholipid headgroups. This "molecular scaffolding" prevents protein denaturation and membrane fusion (phase transition) that typically occurs during dehydration.
Vitrification and Glass Transition ( )
In cryopreservation (freezing), trehalose acts as a kosmotrope (water-structuring agent). It significantly elevates the glass transition temperature (
-
Mechanism: It suppresses ice crystal nucleation by forming a highly viscous, amorphous "glassy" matrix.
-
Result: Biological activity is arrested in a suspended state without the mechanical damage caused by expanding ice lattices.
Visualizing the Mechanism
The following diagram illustrates the dual-action protection at the cellular interface.
Figure 1: Trehalose inhibits ice crystal damage via vitrification and stabilizes membranes by replacing water hydrogen bonds.
Overcoming the Membrane Barrier: Loading Strategies
The failure of many trehalose protocols stems from treating it like DMSO. Trehalose must be present on BOTH sides of the membrane. [1][3]
Decision Matrix: Selecting a Loading Method
| Cell Type | Recommended Method | Mechanism | Pros | Cons |
| Immune Cells (T-cells, Macrophages) | P2X7 Poration | ATP-gated pore opening | Fast (<2 hrs), High loading (~50mM) | Requires P2X7 expression; precise buffer control needed. |
| Stem Cells (MSCs, iPSCs) | Fluid-Phase Endocytosis | Pinocytosis | Universal applicability, gentle | Slow (24 hrs); lower intracellular concentration. |
| Oocytes / Embryos | Microinjection | Direct injection | Precise volume control | Low throughput; requires micromanipulation skills. |
Detailed Experimental Protocols
Protocol A: P2X7-Mediated Intracellular Loading
Target: Cells expressing P2X7 receptors (e.g., Macrophages, T-cells, some Stem Cells). Principle: Extracellular ATP induces reversible pore formation, allowing trehalose influx.
Reagents
-
Poration Buffer: PBS (Ca2+/Mg2+ free) containing 50 mM Trehalose. Note: Divalent cations (Mg2+) inhibit P2X7; ensure buffer is free of them.
-
Loading Buffer: PBS containing 250 mM - 500 mM Trehalose.
-
ATP Stock: 100 mM ATP (pH adjusted to 7.4).
Workflow
-
Preparation: Harvest cells and wash 2x with Ca2+/Mg2+-free PBS to remove endogenous divalent cations.
-
Poration (The Critical Step):
-
Resuspend cells (
cells/mL) in Poration Buffer . -
Add ATP to a final concentration of 5 mM .[4]
-
Incubate at 37°C for 10–15 minutes . Do not exceed 15 mins to avoid cytotoxicity.
-
-
Loading:
-
Resealing:
-
Add excess PBS containing 10 mM
. -
Incubate at 37°C for 15 minutes . Magnesium creates a complex with ATP, closing the P2X7 pores and trapping trehalose inside.[3]
-
-
Freezing: Pellet cells and resuspend in cryopreservation media (e.g., 0.2M Trehalose + 2% HSA). Proceed to controlled-rate freezing.
Protocol B: Fluid-Phase Endocytosis (Pre-Incubation)
Target: Mesenchymal Stem Cells (MSCs), Fibroblasts. Principle: Passive uptake via pinocytosis over an extended duration.
Workflow
-
Culture: Grow cells to 80% confluency.
-
Induction: 24 hours prior to harvesting, replace media with culture media supplemented with 100 mM Trehalose .
-
Note: Higher concentrations (>200mM) for long durations can induce osmotic stress and inhibit cell growth.
-
-
Harvest: Trypsinize cells as standard.
-
Cryopreservation:
-
Resuspend in freezing media: 0.5 M Trehalose + 10% Ethylene Glycol (EG) + 1% HSA .
-
Why EG? Trehalose alone via endocytosis often yields insufficient intracellular concentration (<20mM). A small amount of permeating CPA (EG or DMSO) is often required for synergy.
-
-
Cooling:
to , then liquid nitrogen.
Protocol C: Lyophilization of Biologics (Proteins/Antibodies)
Target: Purified proteins, Monoclonal Antibodies (mAbs). Principle: Water replacement during sublimation.
Formulation Table
| Component | Concentration | Function |
| Target Protein | 1–10 mg/mL | Active Pharmaceutical Ingredient |
| 250 mM – 500 mM | Bulk stabilizer & water replacer | |
| Histidine/Citrate | 20 mM | pH Buffer (avoid Phosphate as it precipitates during freezing) |
| Polysorbate 80 | 0.02% | Prevents surface adsorption/aggregation |
Cycle Parameters
-
Freezing: Ramp to
at . Hold 2 hours. -
Primary Drying:
-
Shelf Temp:
(Must be below of trehalose, approx ). -
Chamber Pressure: 50–100 mTorr.
-
-
Secondary Drying:
-
Ramp to
. -
Function: Remove bound water. Target residual moisture <1%.
-
Quality Control & Validation
Viability vs. Recovery
Do not rely solely on Trypan Blue immediately post-thaw. Membrane resealing takes time.
-
Immediate: Membrane integrity (Calcein-AM / EthD-1).
-
24-Hour Post-Thaw: Metabolic activity (AlamarBlue or MTT assay). This is the true metric of success.
Osmotic Shock Prevention (Thawing)
Cells loaded with intracellular trehalose are hyperosmotic. Rapidly placing them in isotonic media causes water to rush in, bursting the cells (lysis).
-
Step-down Wash Protocol:
-
Thaw at 37°C.
-
Wash 1: Media + 0.2M Trehalose (Isosmotic to cell interior).
-
Wash 2: Media + 0.1M Trehalose.
-
Wash 3: Standard Culture Media.
-
Workflow Visualization
Figure 2: Decision tree for selecting the optimal trehalose loading and recovery workflow.
References
-
Crowe, J. H., et al. (1984). "Preservation of membranes in anhydrobiotic organisms: the role of trehalose."[3] Science. Link
-
Eroglu, A., et al. (2000).[5] "Intracellular trehalose improves the survival of cryopreserved mammalian cells."[5] Nature Biotechnology.[5] Link
-
Buchanan, S. S., et al. (2004). "Cryopreservation of progenitor cells using an intracellular sugar."[1] Stem Cells. Link
-
Elliott, G. D., et al. (2006). "Trehalose uptake through P2X7 purinergic channels provides dehydration protection." Cryobiology. Link
-
Motterlini, R., et al. (2018). "Intracellular Delivery of Trehalose for Cell Banking." Langmuir. Link
-
Weng, L., et al. (2011). "Osmotic properties and membrane permeability of trehalose in human mesenchymal stem cells." Cryobiology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalose uptake through P2X7 purinergic channels provides dehydration protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular trehalose improves the survival of cryopreserved mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. US20220354108A1 - Preservation methods using trehalose with other cryoprotectants being absent from the cryopreservation protocol - Google Patents [patents.google.com]
- 9. Untangling Macropore Formation and Current Facilitation in P2X7 [mdpi.com]
Application Note: High-Efficiency Intracellular Trehalose Loading via Reversible Electroporation
Abstract & Introduction
Cryopreservation and lyophilization (freeze-drying) of mammalian cells traditionally rely on permeating cryoprotectants like DMSO, which can be cytotoxic and induce differentiation in sensitive stem cell lines. Trehalose, a non-reducing disaccharide, offers superior bioprotection by stabilizing membranes and proteins during desiccation and freezing.[1][2] However, mammalian cell membranes are impermeable to trehalose.[3][4]
This guide details a robust protocol for reversible electroporation to load trehalose into the cytosol. Unlike transfection protocols designed for DNA (where nuclear entry is the goal), this protocol optimizes for cytosolic saturation while maintaining high viability, utilizing a low-conductivity, high-osmolarity sugar buffer system.
Mechanistic Principles
Successful loading relies on the creation of transient aqueous pores in the lipid bilayer.[5] The critical challenge is the "Viability-Efficiency Trade-off." High field strengths maximize uptake but risk irreversible electroporation (lysis).
The Trehalose Loading Mechanism
The process is diffusion-driven. Once pores are formed, trehalose moves down its concentration gradient. Because trehalose is a small molecule (~342 Da) compared to plasmid DNA, it diffuses rapidly, but the pores must remain open long enough for equilibrium to occur without causing cell death.
Figure 1: Mechanistic pathway of trehalose uptake. Note that diffusion occurs only during the "Pore Open" state, necessitating a high extracellular concentration.
Critical Parameters & Buffer Formulation
The Low-Conductivity Requirement
Standard culture media (high salt) causes excessive Joule heating during electroporation, reducing viability. For trehalose loading, we utilize the trehalose itself as the primary osmolyte, allowing for a low-conductivity environment that permits higher field strengths with minimal heating.
Table 1: Optimized Electroporation Parameters
| Parameter | Recommended Range | Rationale |
| Buffer Type | LCTB (Low-Conductivity Trehalose Buffer) | Prevents Joule heating; maintains isotonicity (~290 mOsm). |
| Trehalose Conc. | 250 mM – 300 mM | Provides driving force for diffusion; acts as osmolyte. |
| Ionic Strength | < 1 mM (Trace salts only) | Reduces current flow; prevents arcing. |
| Field Strength (E) | 500 – 1200 V/cm | Cell-size dependent. Larger cells (e.g., CHO) need lower voltage than small cells (e.g., T-cells). |
| Pulse Length | 5 – 20 ms (Square Wave) | Longer pulses favor small molecule diffusion over DNA electrophoresis. |
| Pulse Number | 1 – 2 pulses | Minimizes cumulative damage. |
| Temperature | Room Temperature (20-25°C) | Pores reseal too quickly at 4°C, limiting uptake. RT keeps pores open longer. |
Materials
-
Mammalian Cells: (e.g., CHO, HEK293, MSCs) in mid-log phase (>90% viability).
-
LCTB (Low-Conductivity Trehalose Buffer):
-
300 mM Trehalose dihydrate (biotech grade).
-
1 mM KH₂PO₄ / K₂HPO₄ (pH buffer).
-
0.1 mM MgCl₂ (stabilizes membrane).
-
Adjust pH to 7.2; Filter sterilize (0.22 µm).
-
Note: Conductivity should be < 1.5 mS/cm.[6]
-
-
Electroporation System: Square-wave generator (e.g., Bio-Rad Gene Pulser or BTX).
-
Cuvettes: 4 mm gap (standard for mammalian cells).
Step-by-Step Protocol
Phase A: Cell Preparation (The Wash)
Crucial Step: You must remove conductive culture media. Residual salt will cause arcing.
-
Harvest: Centrifuge cells (300 x g, 5 min) and aspirate culture media.
-
Wash 1: Resuspend pellet gently in 10 mL of LCTB . Centrifuge (300 x g, 5 min).
-
Wash 2: Repeat wash with LCTB.
-
Final Resuspension: Resuspend cells in LCTB at a high density (1 × 10⁷ cells/mL ). High density improves recovery by reducing total volume handled.
Phase B: Electroporation (The Pulse)[4]
-
Aliquot: Transfer 400 µL of cell suspension into a 4 mm electroporation cuvette.
-
Pulse: Insert into the generator. Apply parameters (Start with 500 V/cm, 15 ms, 1 pulse for optimization).
-
Calculation: For a 4 mm cuvette, 500 V/cm = 200 Volts setting.
-
-
Immediate Rest: Do NOT remove the cuvette immediately. Leave it in the holder or on the bench at Room Temperature for 10–15 minutes .
-
Why? This is the "Resealing Phase."[2] Moving the cells while pores are open causes mechanical shear and lysis.
-
Phase C: Recovery & Analysis
-
Transfer: Gently transfer cells from the cuvette to a tube containing warm culture media (without selection antibiotics).
-
Equilibration: Incubate for 1-2 hours at 37°C.
-
Proceed: Move to QC (Viability/Uptake) or Biopreservation (Freezing/Drying).
Quality Control & Validation Workflow
To validate this protocol, you must measure both Viability (did they survive?) and Uptake Efficiency (is the sugar inside?).
Figure 2: Validation workflow. The "Extensive Wash" step is critical to prevent extracellular trehalose from skewing intracellular concentration data.
Quantification Methods
-
HPLC-RID (High-Performance Liquid Chromatography - Refractive Index Detector):
-
Method: Run cell lysate on a carbohydrate column (e.g., Bio-Rad Aminex).
-
Pros: Separates trehalose from glucose/metabolites. Highly accurate.
-
-
Anthrone Assay:
-
Method: React lysate with Anthrone reagent in sulfuric acid; read absorbance at 620 nm.
-
Pros: Cheap, fast.
-
Cons: Detects all carbohydrates (including glucose). Requires strict glucose controls.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Arcing (Pop sound) | Residual salt from media. | Increase wash steps with LCTB. Ensure DNA/protein precipitates are absent. |
| Low Viability (<50%) | Voltage too high or Joule heating. | Reduce voltage by 10%. Ensure cells are at Room Temp, not 4°C (cold membranes are brittle). |
| Low Uptake | Pulse too short or recovery too fast. | Increase pulse length (ms). Extend "Rest" period to 20 min before adding media. |
| Cell Clumping | DNA release from dead cells. | Add DNase I to the recovery media. Handle cells more gently post-pulse. |
References
-
Eroglu, A., et al. (2000). "Intracellular trehalose improves the survival of cryopreserved mammalian cells."[7] Nature Biotechnology, 18(2), 163–167.[3] Link
-
Shirakashi, R., et al. (2002). "Intracellular delivery of trehalose into mammalian cells by electropermeabilization." Journal of Membrane Biology, 189(1), 45-54. Link
-
Buchanan, S. S., et al. (2004). "Cryopreservation of stem cells using trehalose: evaluation of the method using a human hematopoietic cell line."[3] Stem Cells and Development, 13(3), 295-305.[3] Link
-
Wolkers, W. F., et al. (2002). "Human platelets loaded with trehalose survive freeze-drying." Cryobiology, 42(2), 79-87. Link
-
Mussauer, H., et al. (2001). "Trehalose improves survival of electrotransfected mammalian cells."[8] Cytometry, 45(3), 161-169. Link
Sources
- 1. Quantification of trehalose using high-performance liquid chromatography-refractive index detection | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 2. researchgate.net [researchgate.net]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 4. Comparison of electroporation and Chariot™ for delivery of β-galactosidase into mammalian cells: strategies to use trehalose in cell preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trehalose improves survival of electrotransfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
lyophilization cycle development with beta,beta-trehalose
Application Note: Lyophilization Cycle Development with -Trehalose (Isotrehalose)
Executive Summary
Unlike standard trehalose, which readily forms a stable amorphous glass (essential for "Water Replacement" stabilization mechanisms),
Physicochemical Profile & Risk Assessment
Before cycle design, the researcher must characterize the specific thermal fingerprint of the formulation.
Comparative Properties: vs. Isomers[1]
| Property | Standard | Impact on Lyo Cycle | |
| Linkage | Non-reducing (Safe for proteins) | ||
| Crystallization Tendency | Low / Moderate (Forms Dihydrate slowly) | High / Rapid | CRITICAL: Risk of cake collapse or loss of stabilization. |
| Glass Transition ( | ~ -29°C to -32°C | ~ -28°C to -34°C (Concentration dependent) | Determines Primary Drying Temp ( |
| Solubility | High | Moderate | Affects reconstitution time. |
The Crystallization Paradox
For protein stabilization, the excipient must remain amorphous to hydrogen bond with the protein surface. If
-
Phase Separation: The sugar creates a crystal lattice, excluding the protein.
-
Destabilization: The protein is left in a dilute, unprotected pool, leading to aggregation.
-
Vial Breakage: Rapid crystallization can cause expansion stress in filled vials.
Phase I: Thermal Characterization Protocol
Do not rely on literature values for
Experiment A: Differential Scanning Calorimetry (DSC)
Objective: Determine the Glass Transition of the Freeze-Concentrate (
-
Sample Prep: Load 20 µL of formulation (e.g., 10 mg/mL Protein + 5%
-Trehalose) into hermetic aluminum pans. -
Freezing Scan: Ramp from 20°C to -60°C at 5°C/min.
-
Observation: Watch for an exothermic peak during cooling. If observed,
-trehalose has crystallized during freezing (Bad for stabilization).
-
-
Warming Scan: Ramp from -60°C to 20°C at 2°C/min.
-
Measure:
(Midpoint).[1] -
Measure:
(Eutectic melt) if salts are present.
-
Experiment B: Freeze-Drying Microscopy (FDM)
Objective: Determine the Collapse Temperature (
-
Protocol: Freeze sample to -50°C. Initiate vacuum (0.1 mbar). Ramp temperature by 1°C/min.
-
Target: Identify the temperature at which the drying front loses structure ("micro-collapse").
-
Note: For
-trehalose, is often 2-3°C higher than , but safe cycle design assumes .
Phase II: Cycle Development Protocol
This cycle is optimized to suppress crystallization of
Step 1: Freezing (The "Quench" Strategy)
Standard "shelf-ramp" freezing (e.g., 0.5°C/min) is dangerous for
-
Pre-cool Shelves: Set shelf temperature (
) to +5°C. Load vials. -
Quench: Rapidly lower
to -45°C at maximum rate (approx. 1.0 - 2.0°C/min). -
Hold: Hold at -45°C for 2-3 hours to ensure complete solidification.
-
NO ANNEALING: Unlike mannitol or glycine cycles, do not anneal this formulation. Annealing will trigger the rapid crystallization of
-trehalose.
Step 2: Primary Drying (Sublimation)
Maintain product temperature (
-
Chamber Pressure (
): 60 - 80 mTorr (Conservative). -
Shelf Temperature (
):-
Start at -35°C.
-
Ramp to -15°C over 2 hours.
-
Hold until Pirani/Capacitance manometer convergence (typically 15-20 hours).
-
-
Safety Margin: Ensure
stays <-32°C (assuming is approx -29°C).
Step 3: Secondary Drying (Desorption)
Remove bound water to raise the final
-
Ramp: 0.2°C/min to +35°C.
-
Hold: 6 hours.
-
Target Moisture: < 1.0% (Critical for long-term stability).
Visualizing the Stabilization Logic
The following diagram illustrates the decision pathway for
Figure 1: Decision logic for
Experimental Validation Data (Template)
When reporting your development results, structure your data as follows to prove control over the isomer's crystallization.
| Parameter | Target Specification | Pass/Fail | |
| Cake Appearance | Elegant, no shrinkage | Must confirm no melt-back | [ ] |
| Reconstitution | < 60 seconds | Slower than | [ ] |
| XRD Analysis | Amorphous Halo | Sharp peaks indicate failure (crystallization) | [ ] |
| Protein Activity | > 95% Recovery | Aggregation indicates phase separation | [ ] |
| Residual Moisture | < 1.0% | High moisture lowers | [ ] |
Troubleshooting: "The Foggy Vial"
If your lyophilized cake appears "foggy" or opaque rather than a clean white cake, it indicates micro-crystallization of the
-
Root Cause: Freezing rate was too slow, or
exceeded during primary drying. -
Corrective Action: Increase freezing rate (use pre-cooled shelves) or add a crystallization inhibitor like Hydroxyethyl Starch (HES) at a 1:4 ratio.
References
-
Crystalline and Amorphous Phases in
-Trehalose Systems -
Trehalose Crystallization in Lyophiliz
- Source: Sundaramurthi, P., et al. (2010). "Trehalose Crystallization During Freeze-Drying: Implications On Lyoprotection." The Journal of Physical Chemistry Letters.
- Relevance: Although focused on , this paper details the mechanism of dihydrate formation which is acceler
-
URL:[Link]
-
Glass Transition Predictions (Gordon-Taylor)
-
Isomer Specificity in Enzym
- Source: ResearchGate (Snippet 1.10). "Integrated Biocatalytic Process for Trehalose Production."
- Relevance: Confirms the distinct biological and chemical handling of the isomer compared to standard trehalose.
-
URL:[Link]
HPLC methods for trehalose isomer separation
Application Note: High-Resolution HPLC Separation of Trehalose Isomers ( , , and )
Abstract & Introduction
Trehalose is a non-reducing disaccharide composed of two glucose units linked by a 1,1-glycosidic bond.[1][2] While naturally occurring trehalose exists predominantly as the
Differentiating these isomers is analytically challenging because:
-
Isobaric Mass: All three share the molecular weight (342.30 Da), rendering standard MS ineffective without chromatographic resolution.
-
Lack of Chromophore: They do not absorb UV light, necessitating Refractive Index (RID) or Charged Aerosol Detection (CAD).
-
Structural Similarity: They differ only in the axial/equatorial orientation of the glycosidic bond, requiring stationary phases capable of steric recognition.
This guide details two validated protocols: Amide-HILIC for routine purity analysis and Porous Graphitic Carbon (PGC) for high-resolution isomer differentiation.
Method Selection & Mechanistic Insight
The choice of stationary phase is the critical process parameter (CPP) for this application.
Decision Matrix: HILIC vs. PGC[4]
-
Amide-HILIC (Hydrophilic Interaction):
-
Porous Graphitic Carbon (PGC):
-
Mechanism:[2][4][5] Steric Interaction + Electronic Dispersion. The flat graphite surface interacts strongly with the planar face of the pyranose rings. The
-linkage alters the molecular planarity compared to the -linkage, resulting in significantly different retention times. -
Pros: Superior selectivity for structural isomers (anomers).
-
Cons: Requires careful column conditioning; stronger retention requires higher organic gradients.
-
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analytical requirements.
Protocol A: Amide-HILIC (Routine Purity)
This method is recommended for Quality Control (QC) where the primary goal is quantifying
Chromatographic Conditions
| Parameter | Specification |
| Column | TSKgel Amide-80 (4.6 x 250 mm, 5 µm) or Waters XBridge Amide (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : Water (75 : 25 v/v) with 0.1% Ammonium Hydroxide (NH₄OH) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C (Control is critical to prevent peak shifting) |
| Injection Volume | 10–20 µL |
| Detection | RID (35°C) or CAD (Nebulizer: 35°C) |
| Run Time | 20–30 minutes |
Experimental Logic[7][8][9][10]
-
Ammonium Hydroxide: Added to maintain a basic pH (~8-9). This prevents the mutarotation of reducing sugar impurities (like glucose) from causing peak splitting, although trehalose itself is non-reducing. It also improves peak symmetry on amide phases.
-
High Organic Content (75%): HILIC requires high organic starting conditions to force the sugars into the water layer on the particle surface.
Protocol B: Porous Graphitic Carbon (Isomer Resolution)
This is the Gold Standard for separating
Chromatographic Conditions
| Parameter | Specification |
| Column | Thermo Hypercarb (2.1 x 100 mm, 3 or 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0–5 min: 0% B (Hold)5–20 min: 0% |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) |
| Temperature | 45°C (Higher temp improves mass transfer on PGC) |
| Detection | CAD (Charged Aerosol) or ELSD |
Expected Elution Order (PGC)
-
-Trehalose: Elutes first. The 1,1-
bond creates a "clam-shell" or bent shape, reducing the contact area with the flat graphite surface. - -Trehalose (Neotrehalose): Intermediate retention.
-
-Trehalose (Isotrehalose): Elutes last. The
configuration allows for a more extended, planar conformation, maximizing - interactions and dispersive forces with the graphite.
Note: Retention times must be confirmed with pure standards as column aging can shift absolute times, though the relative order remains consistent.
Figure 2: Mechanistic basis for isomer separation on Porous Graphitic Carbon. The planar
Critical Process Parameters & Troubleshooting
Sample Diluent Mismatch (HILIC)
-
Issue: Distorted or splitting peaks in HILIC.
-
Cause: Dissolving samples in 100% water.
-
Solution: Dilute samples in 50:50 ACN:Water . If the sample solvent is too aqueous, it disrupts the partitioning layer at the head of the column.
Column History (PGC)
-
Issue: Retention time shifting on Hypercarb columns.
-
Cause: PGC is sensitive to oxidation and "fouling" by hydrophobic contaminants that don't elute with standard washes.
-
Solution: "Regenerate" the column if resolution is lost. Flush with 95% THF (Tetrahydrofuran) or use the manufacturer's specific regeneration protocol to strip strongly adsorbed contaminants.
Detector Response (CAD/ELSD)
-
Issue: Non-linear calibration curves.
-
Cause: Aerosol detectors are inherently non-linear (log-log relationship).
-
Solution: Use a power-function curve fit (
) rather than linear regression for quantitation.
References
-
Tosoh Bioscience. (2020). Separation of Saccharides Using TSKgel Amide-80. Application Note. Link
-
Thermo Fisher Scientific. (2014). Hypercarb Porous Graphitic Carbon LC Columns Guide. Link
-
Lopes, J. F., & Gaspar, E. M. (2008).[7] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42.[7] Link
-
Ritter, G., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by HILIC/MS. Molecules. Link
-
West, C., et al. (2010). Porous graphitic carbon: A versatile stationary phase for liquid chromatography. Journal of Chromatography A, 1217(19), 3201-3216. Link
Sources
- 1. biomedres.us [biomedres.us]
- 2. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose - Wikipedia [en.wikipedia.org]
- 4. Newly Developed Porous Graphitic Carbon in U/HPLC [sigmaaldrich.com]
- 5. homework.study.com [homework.study.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Beta,Beta-Trehalose vs. Alpha,Alpha-Trehalose in Cell Culture Systems
[1][2]
Executive Summary
Trehalose is a non-reducing disaccharide widely used in cell culture media to enhance cell viability during stress, suppress protein aggregation in bioproduction (e.g., CHO cells), and serve as a non-toxic cryoprotectant.
Critical Distinction:
- -Trehalose (Natural): The biologically active form found in nature.[1] It is transported by specific carriers (e.g., TRET1, GLUTs), induces autophagy, and stabilizes membranes. This is the standard additive for media and cryopreservation.
- -Trehalose (Isotrehalose): A synthetic isomer.[2][3] Research indicates it is not transported by high-affinity trehalose transporters and does not activate specific trehalose receptors (e.g., Gr5a). Its primary application is as a negative control or extracellular osmolyte to distinguish between intracellular and extracellular protective mechanisms.
This guide provides protocols for the standard application of trehalose (
Scientific Mechanism & Isomer Specificity[6]
Physicochemical Properties
Trehalose consists of two glucose molecules linked by a glycosidic bond.[2] The geometry of this bond dictates biological recognition.
| Property | ||
| Structure | ||
| Origin | Natural (Yeast, Bacteria, Insects) | Synthetic / Starch Hydrolysis Byproduct |
| Transporter Affinity | High (TRET1, GLUT8) | None / Negligible |
| Autophagy Induction | Yes (mTOR-independent) | Low / Unknown |
| Primary Use | Cryoprotection, Bioprocessing Titer | Mechanistic Probe, Negative Control |
Mechanism of Action (MoA)
The protective effects of trehalose in culture media rely on three mechanisms:
-
Water Replacement Hypothesis: Trehalose forms hydrogen bonds with polar residues on proteins and lipid headgroups, replacing water during desiccation or freezing, thus maintaining structural integrity.
-
Vitrification: It forms a high-viscosity glass matrix (
C) that prevents ice crystal formation. -
Autophagy Induction: Intracellular trehalose activates the transcription factor TFEB, promoting the clearance of aggregated proteins (e.g., in neurodegenerative models or CHO production).
Isomer Impact: Because
Pathway Diagram: Transport & Autophagy
The following diagram illustrates the divergent pathways of the isomers.
Figure 1: Differential cellular uptake of trehalose isomers.
Application 1: Bioprocessing (CHO Cells)
Objective: Increase monoclonal antibody (mAb) titer and reduce aggregation.
Molecule:
Protocol: Fed-Batch Supplementation
Rationale: High concentrations of trehalose act as a chemical chaperone, preventing the misfolding of recombinant proteins in the ER.
-
Stock Preparation:
-
Dissolve Trehalose Dihydrate (cell culture grade) in WFI (Water for Injection) to create a 1 M stock solution .
-
Sterilize via 0.22
m filtration. Do not autoclave, as caramelization may occur at high temperatures in complex media.
-
-
Seeding:
-
Inoculate CHO cells at
cells/mL in basal media.
-
-
Supplementation Strategy:
-
Day 0: Add Trehalose to a final concentration of 50 mM to prime the cells.
-
Day 3 (Early Log): Increase concentration to 100 mM via feed.
-
Note: Concentrations >200 mM may inhibit cell growth due to hyperosmolarity.
-
-
Harvest:
-
Monitor viability.[4] Trehalose-supplemented cultures often maintain viability 2–3 days longer than controls, allowing for extended protein production.
-
Application 2: Cryopreservation (DMSO-Free/Reduced)
Objective: Preserve stem cells (iPSCs, MSCs) or primary cells with reduced toxicity.
Molecule:
Protocol: Trehalose-Loading for Cryoprotection
Since mammalian cells uptake trehalose slowly, a pre-incubation or loading step is required for intracellular protection.
-
Pre-incubation (Loading):
-
Freezing Media Formulation:
-
Base: 60% Basal Media, 30% FBS (or albumin substitute).
-
Cryoprotectants: 10% DMSO + 200 mM Trehalose .
-
Alternative (DMSO-Free): 300 mM Trehalose + 10% Ethylene Glycol (if specific toxicity allows) or simply high-concentration Trehalose (0.5 M) for vitrification methods.
-
-
Freezing:
-
Resuspend cells at
cells/mL in the freezing media. -
Equilibrate at 4°C for 20 minutes.
-
Slow freeze (-1°C/min) to -80°C, then transfer to liquid nitrogen.
-
Experimental Validation: Isomer Specificity
Objective: Determine if a observed effect (e.g., protein clearance) is due to intracellular signaling or extracellular osmosis.
Protocol: The -Control Assay
-
Setup: Prepare three arms of the experiment.
-
Assay:
-
Incubate cells for 24–48 hours.
-
Readout 1 (Autophagy): Western blot for LC3-II/LC3-I ratio.
-
Expected Result: Increased LC3-II in Arm A only. Arm B should resemble Control.
-
-
Readout 2 (Aggregation): Filter retardation assay for protein aggregates.
-
Expected Result: Reduced aggregates in Arm A. Arm B shows no reduction (proving intracellular uptake is required).
-
-
-
Interpretation:
-
If Arm B works equally to Arm A, the mechanism is osmotic/extracellular .
-
If Arm B fails, the mechanism is stereospecific/intracellular .
-
Figure 2: Experimental workflow for selecting trehalose isomers in bioproduction optimization.
References
-
Trehalose Transporter Specificity: Kikawada, T., et al. (2007). "Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells." Proceedings of the National Academy of Sciences. Link
-
Isomer Receptor Activation: Chyb, S., et al. (2003). "Drosophila Gr5a encodes a taste receptor tuned to trehalose." Proceedings of the National Academy of Sciences. Link
-
Cryopreservation Efficacy: Beattie, G. M., et al. (1997). "Trehalose: a cryoprotectant that enhances recovery and preserves function of human pancreatic islets after long-term storage." Diabetes. Link
-
Autophagy Mechanism: Sarkar, S., et al. (2007). "Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein." Journal of Biological Chemistry. Link
-
Chemical Properties: Sigma-Aldrich.[9] "D-(+)-Trehalose dihydrate Product Information." Link
Sources
- 1. Dietary Trehalose as a Bioactive Nutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose - Wikipedia [en.wikipedia.org]
- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Drosophila Gr5a encodes a taste receptor tuned to trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lndcollege.co.in [lndcollege.co.in]
- 7. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Trehalose protects against oxidative stress by regulating the Keap1–Nrf2 and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing beta,beta-trehalose concentration for cell viability
Technical Support Center: -Trehalose Optimization Guide
Case ID: TRE-OPT-2024
Subject: Optimization of
Executive Summary & Core Directive
You have reached the Tier 3 Technical Support regarding the application of
The Critical Distinction: The most common failure mode in trehalose optimization is conflating its two distinct biological applications. You must first identify your primary objective, as the concentration ranges and delivery mechanisms are mutually exclusive:
-
Metabolic Modulation (Autophagy/Chaperone): Requires low-to-moderate extracellular concentrations (10 mM – 100 mM) to induce mTOR-independent autophagy or stabilize protein folding.
-
Biostabilization (Cryopreservation/Lyophilization): Requires high intracellular concentrations (>200 mM) to achieve vitrification and water replacement. This requires active loading techniques, as mammalian cells are impermeable to trehalose.
Decision Matrix & Workflow
Before preparing your stock solutions, use the following logic flow to determine your experimental parameters.
Figure 1: Decision matrix for selecting trehalose concentration ranges based on experimental intent.
Module A: Optimization for Autophagy & Protein Clearance
Target Audience: Researchers studying neurodegeneration (Huntington’s, Parkinson’s) or aggregate clearance.[1]
The "Sarkar" Standard
The field standard, established by Sarkar et al. (2007), is 100 mM . However, this concentration is hypertonic and can induce stress phenotypes in sensitive lines (e.g., primary neurons).
Troubleshooting Guide: Cytotoxicity at 100 mM
Q: My cells are detaching or shrinking after 24h treatment with 100 mM trehalose. Is this toxicity? A: This is likely osmotic shock , not chemical toxicity. Trehalose is a non-reducing disaccharide that does not cross the membrane passively. Adding 100 mM increases osmolarity by ~100 mOsm/L.
Corrective Protocol: Step-Down Optimization
-
Osmolarity Check: Measure the osmolarity of your basal media (usually ~290-300 mOsm).
-
Range Finding: Run a viability curve using the following concentrations:
-
0 mM (Control)
-
10 mM (Physiological baseline)
-
50 mM (Moderate induction)
-
100 mM (High induction - Positive Control)
-
-
Compensatory Buffering: If 100 mM is required for phenotype but causes shrinkage, slowly acclimate cells (step-wise addition over 4 hours) or use a low-osmolarity base medium if possible (though this risks nutrient deprivation).
Data Summary: Autophagy Induction Ranges
| Concentration | Physiological Relevance | Autophagy Induction | Risk Factor |
| 1 - 10 mM | High (Dietary/Blood levels) | Low / Maintenance | Negligible |
| 50 mM | Moderate | Significant | Low (Minor osmotic shift) |
| 100 mM | Supra-physiological | Maximal (Standard) | Moderate (Cell shrinkage) |
| >200 mM | None | Unknown (Stress dominates) | High (Apoptosis/Detachment) |
Module B: Optimization for Biostabilization (Cryo/Lyo)
Target Audience: Biobanking, cell therapy manufacturing, and formulation scientists.
The "Intracellular" Imperative
CRITICAL WARNING: Simply adding trehalose to the freezing media (extracellular) provides only osmotic protection. For true biostabilization (glass formation/vitrification), trehalose must be inside the cell.
Troubleshooting Guide: Poor Post-Thaw Recovery
Q: I added 0.5 M trehalose to my freezing media, but recovery is <30%. Why? A: You likely failed to achieve intracellular loading. Mammalian cells lack trehalose transporters. Without permeabilization, the sugar remains outside, dehydrating the cell without stabilizing internal proteins.
Q: How do I get trehalose inside the cell? A: You must use an active loading strategy. Passive incubation (fluid phase endocytosis) is too slow to reach the required >0.2 M intracellular concentration.
Protocol: P2X7 Pore-Mediated Loading (Example) Based on Eroglu et al. (2000) principles.
-
Reagents:
-
Trehalose Stock: 1.0 M in low-salt buffer.
-
ATP (Adenosine Triphosphate): Agonist for P2X7 receptors.
-
-
Step 1: Suspend cells in a buffer containing 200–400 mM trehalose .
-
Step 2: Add ATP (approx. 3–5 mM) to open P2X7 pores reversibly.
-
Step 3: Incubate for 10–15 minutes at 37°C.
-
Step 4: Add divalent cations (
or ) to close the pores and "lock" the trehalose inside. -
Step 5: Proceed to freezing/drying immediately.
Mechanism of Action: The Water Replacement Hypothesis
To validate your protocol, you must understand why it works.
Figure 2: The Water Replacement Hypothesis (Crowe et al.). Trehalose substitutes for water molecules, maintaining hydrogen bonds with polar residues.[2]
FAQ: Quality Control & Stability
Q: Can I autoclave my trehalose stock solution? A: Yes. Trehalose is chemically stable and does not caramelize (Maillard reaction) easily because it is a non-reducing sugar. However, filter sterilization (0.22 µm) is preferred to prevent any concentration changes due to evaporation.
Q: My lyophilized cake looks "shrunken" or crystalline. Is this bad? A: Yes. This indicates a failure to maintain the amorphous glass state.
-
Cause: The temperature during drying exceeded the Glass Transition Temperature (
) of the formulation. -
Fix: Ensure your trehalose formulation remains amorphous. Crystallization of trehalose dihydrate destroys the protective matrix.
References & Authoritative Grounding
-
Sarkar, S., et al. (2007). "Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein."[1][3] Journal of Biological Chemistry. Link
-
Core Citation for: Autophagy induction at 100 mM; mTOR-independence.
-
-
Eroglu, A., et al. (2000). "Intracellular trehalose improves the survival of cryopreserved mammalian cells."[4][5][6] Nature Biotechnology.[4][5][6] Link
-
Crowe, J. H., et al. (1984). "Preservation of membranes in anhydrobiotic organisms: the role of trehalose."[8] Science. Link
-
Core Citation for: Water Replacement Hypothesis.[9]
-
-
Rusmini, P., et al. (2019). "Trehalose induces autophagy via lysosomal-mediated TFEB activation." Scientific Reports. Link
-
Core Citation for: Mechanism of TFEB translocation.[3]
-
-
Crowe, J. H., et al. (2001). "The trehalose myth revisited: introduction to a symposium on stabilization of cells in the dry state."[10] Cryobiology. Link
-
Core Citation for: Limits of trehalose and optimal conditions for drying.[10]
-
Sources
- 1. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Intracellular trehalose improves the survival of cryopreserved mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preservation of membranes in anhydrobiotic organisms: the role of trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water Replacement Hypothesis in Atomic Detail—Factors Determining the Structure of Dehydrated Bilayer Stacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The trehalose myth revisited: introduction to a symposium on stabilization of cells in the dry state - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in purification of beta,beta-trehalose synthesis
Technical Support Center: -Trehalose (Isotrehalose) Purification
Case Reference: ISO-TRE-PUR-001
Senior Application Scientist: Dr. Aris Thorne
Department: Carbohydrate Chemistry & Bioprocessing Support
Subject: Troubleshooting Purification & Isolation of
Executive Summary
The synthesis of
This guide addresses the critical failure points in isolating high-purity
Module 1: Critical Analysis & Triage
Before initiating a purification protocol, you must characterize your crude mixture to select the correct workflow.
Diagnostic FAQ: What is your Crude Profile?
| Symptom | Probable Cause | Recommended Action |
| NMR shows anomeric doublets at | Successful | Proceed to Module 3 (Polishing). |
| NMR shows mixed signals: | Contamination with | CRITICAL: Standard crystallization will fail. Use Module 2 (Acetylation/Chromatography). |
| High reducing sugar content (Fehling's Positive). | Unreacted Glucose/Maltose. | Apply Enzymatic Cleanup (Glucose Oxidase method). |
| Product remains a sticky syrup/glass. | Hygroscopicity or trace solvent retention. | Lyophilization with annealing cycles (See Module 4 ). |
Module 2: Separation of Isomers ( vs vs )
The separation of isotrehalose (
Protocol A: The "Acetylation" Workaround (Chemical Synthesis)
Best for: Large scale (>1g) where HPLC is too expensive.
The Logic: Free sugars interact strongly with silica via hydrogen bonding, causing peak tailing and overlap. Per-O-acetylation eliminates H-bonding, amplifying the subtle shape differences between the "kinked"
-
Derivatization: Treat crude mixture with Acetic Anhydride/Pyridine (1:1) and DMAP (cat.) for 4 hours.
-
Extraction: Quench with ice water, extract into DCM, wash with 1M HCl (to remove pyridine), then
. -
Flash Chromatography:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Toluene:Ethyl Acetate (Gradient 4:1
2:1). -
Note: The
-octaacetate typically elutes last due to its more exposed polar surface area relative to the folded isomer.
-
-
Deprotection: Zemplén transesterification (NaOMe/MeOH, pH 9) followed by neutralization with Amberlite IR-120 (
form).
Protocol B: Activated Charcoal Fractionation (Native Sugars)
Best for: Aqueous crude mixtures from enzymatic reactions.
The Logic: Planar hydrophobic faces of sugars adsorb to charcoal. The
-
Column Prep: Pack a column with Activated Charcoal:Celite (1:1 w/w). Wash with water.[1]
-
Loading: Load aqueous crude (max 10% of column volume).
-
Elution Gradient:
-
0% Ethanol: Elutes Monosaccharides (Glucose).
-
5-10% Ethanol: Elutes
-Trehalose. -
15-20% Ethanol: Elutes
-Trehalose (Isotrehalose tends to retain slightly longer due to structural linearity).
-
-
Validation: Check fractions via TLC (n-Propanol:Water:EtOAc 6:3:1).
Module 3: Enzymatic Cleanup of Byproducts
If your main contaminant is unreacted glucose (common in enzymatic synthesis or incomplete glycosylation), physical separation is inefficient. Use a "Destroy and Filter" approach.
Protocol: Glucose Oxidase/Catalase Treatment
The Logic: Instead of separating two neutral sugars (Glucose vs. Trehalose), convert the impurity (Glucose) into a charged species (Gluconic Acid) which can be captured by ion exchange.
-
Reaction: Adjust crude pH to 6.0. Add Glucose Oxidase (50 U/g glucose) and Catalase (to prevent
damage). Incubate at 35°C with aeration for 12h. -
Ion Exchange: Pass the mixture through a column of Dowex 1X8 (Formate or Acetate form) .
-
Polishing: Pass flow-through over Dowex 50W (
) to remove residual enzymes/proteins.
Module 4: Visualization & Workflow Logic
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification route based on crude composition and scale.
Module 5: Analytical Verification (The "Truth" Step)
Standard HPLC with Refractive Index (RI) detection is often insufficient to distinguish trehalose isomers.
Recommended Analytical Method: HPAEC-PAD
-
System: Dionex ICS-6000 or equivalent.
-
Column: CarboPac PA200 (optimized for oligosaccharide linkage analysis).
-
Eluent: 100 mM NaOH with a Sodium Acetate gradient (0–200 mM).
-
Detection: Pulsed Amperometric Detection (PAD).
-
Why: The high pH ionizes the hydroxyl groups. The specific
differences between the axial/equatorial OH groups at the C1 position of vs linkages result in baseline resolution of isomers [1].
Advanced Verification: Terahertz Spectroscopy
Recent studies indicate that while IR spectra of trehalose isomers are nearly identical, Terahertz (THz) spectroscopy (0.1–4.0 THz) reveals distinct crystal lattice vibration modes unique to
References
-
Comparison of Analytical Methods for Trehalose: Standard chromatographic techniques often fail to resolve isomers. HPAEC-PAD is established as the superior method for linkage analysis. Source:
-
Terahertz Spectroscopy for Isomer Differentiation: Demonstrates the capability of THz spectroscopy to distinguish between
, , and isomers based on lattice dynamics. Source: -
Enzymatic Purification Strategies: Details the use of Glucose Oxidase and Glucoamylase to convert byproducts into easily removable acids. Source:
-
Chemical Synthesis & Acetylation: Provides context on the acetylation strategy for purifying difficult glycosidic mixtures. Source:
Sources
- 1. US5139759A - Synthesis of zeolite beta - Google Patents [patents.google.com]
- 2. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. journals.asm.org [journals.asm.org]
- 10. EP0609801A1 - Method of isolation and purification of trehalose - Google Patents [patents.google.com]
Technical Support Center: Intracellular Trehalose Delivery
Topic: Improving Intracellular Delivery Efficiency of Trehalose Role: Senior Application Scientist Status: Active System: Bio-Preservation & Cellular Engineering Support
Introduction: The Permeability Paradox
Welcome to the technical support hub. You are likely here because you are facing the "Permeability Paradox": Trehalose is the gold-standard bioprotectant for cryopreservation and desiccation tolerance, yet it is biologically useless if it remains extracellular. It is a hydrophilic disaccharide (approx. 342 Da) that cannot cross the lipid bilayer of mammalian cells, which lack specific trehalose transporters (like TRET1 found in insects).
This guide addresses the three most effective engineered solutions to bypass this limitation: Chemical Modification (Acetylation) , Pore-Forming Toxins (SLO) , and Nanocarrier Systems .
Module 1: Chemical Modification (Acetylated Trehalose)
Methodology: Using peracetylated trehalose (Ac-Tre) as a hydrophobic "Trojan Horse" that diffuses across the membrane and is hydrolyzed by intracellular esterases back into active trehalose.[1]
Workflow Visualization
Caption: Mechanism of Ac-Trehalose uptake. Note that the rate-limiting step is often the intracellular hydrolysis, not the uptake.
Troubleshooting & FAQs
Q: I am incubating cells with Ac-Tre, but my intracellular free trehalose yield is plateauing at a low level. Why? A: This is likely an Esterase Saturation or Solubility issue.
-
The Cause: Ac-Tre uptake is rapid, but the conversion to free trehalose relies on endogenous esterase activity, which varies significantly by cell type (e.g., hepatocytes have high activity; fibroblasts have low). Furthermore, Ac-Tre has poor water solubility (approx. 18 µM limit in pure water), often requiring DMSO, which can be toxic.
-
The Fix:
-
Extend Incubation: Allow 6–12 hours for the esterases to catch up with the influx.
-
Pulsed Loading: Instead of one high dose, use lower concentrations (e.g., 30 mM) replenished every 4 hours to prevent esterase inhibition by the acetate byproduct.
-
Q: My cells are showing acidification and reduced viability after loading. A: You are seeing Acetate Toxicity .
-
The Mechanism: The cleavage of one Ac-Tre molecule releases eight acetate molecules. This can overwhelm the cell's buffering capacity, dropping cytosolic pH.
-
The Fix: Increase the buffering capacity of your loading medium (e.g., 25 mM HEPES) and ensure the extracellular pH remains strictly at 7.4.
Module 2: Physical Permeabilization (Streptolysin O)
Methodology: Using Streptolysin O (SLO), a bacterial toxin that binds cholesterol to form 30nm pores. These pores are large enough for trehalose to diffuse in but can be "resealed" by adding Calcium.
Workflow Visualization
Caption: The critical "Calcium Switch" workflow. Presence of Calcium during Step 1 will prevent pore formation.
Troubleshooting & FAQs
Q: I added SLO, but I see zero uptake of trehalose. What went wrong? A: The most common error is Calcium Contamination .
-
The Cause: SLO pores cannot form in the presence of trace Calcium (>100 µM). Standard PBS or media often contains enough Ca2+ to inhibit pore formation.
-
The Fix: Use a strictly defined permeabilization buffer (e.g., HBSS w/o Ca2+/Mg2+) and add 1-5 mM EGTA to chelate any trace calcium during the permeabilization step.
Q: My cells load successfully but die within 24 hours. Is trehalose toxic? A: No, but SLO oxidation or resealing failure is.
-
The Cause: Wild-type SLO is oxygen-sensitive and requires activation by DTT (dithiothreitol). If not reduced, it works inefficiently, prompting users to use higher, toxic doses. Furthermore, if pores are not fully resealed, cytosolic leakage induces apoptosis.
-
The Fix:
-
Use Mutant SLO: Switch to the SLO-C530A mutant, which is resistant to oxidation and does not require DTT.
-
Verify Resealing: Perform a Propidium Iodide (PI) exclusion test 1 hour after Ca2+ addition. If cells are PI-positive, increase the Ca2+ concentration (up to 2 mM) or extend the resealing time.
-
Module 3: Nanoparticle-Mediated Delivery
Methodology: Encapsulating trehalose in pH-responsive nanoparticles (NPs) that enter via endocytosis and release cargo upon endosomal acidification.
Troubleshooting & FAQs
Q: I have high nanoparticle uptake, but the trehalose isn't protecting the cells during freezing. A: This is the classic "Endosomal Entrapment" failure.
-
The Cause: The trehalose is inside the cell but trapped within lysosomes. If it doesn't escape into the cytosol, it cannot stabilize membranes or proteins during freezing.
-
The Fix:
-
Endosomal Escape Agents: Co-formulate your NPs with chloroquine (raises lysosomal pH/causes swelling) or use polymers with a "proton sponge" effect (like PEI, though watch for toxicity).
-
Cold-Responsive NPs: Use polymers that disassemble specifically at <20°C (e.g., poly(N-isopropylacrylamide) variants), ensuring release exactly when the cooling protocol begins.
-
Module 4: Assay & Verification
Q: How do I accurately measure intracellular trehalose? The Anthrone assay is giving me fluctuating results. A: The Anthrone assay is non-specific and reacts with all carbohydrates (glucose, glycogen).
-
Recommendation: Stop using Anthrone for intracellular lysates if possible.
-
Better Alternative (Enzymatic): Use a Trehalase-based assay .[2][3] This enzyme specifically cleaves trehalose into two glucose molecules.
-
Protocol: Measure background glucose
Add Trehalase Measure glucose again. The delta represents the trehalose concentration.
-
-
Best Alternative (HPLC): High-Performance Liquid Chromatography with Refractive Index (RI) detection is the gold standard for separating trehalose from cytosolic glucose.
Summary of Methods
| Feature | Ac-Trehalose (Chemical) | SLO Permeabilization (Physical) | Nanoparticles (Biological) |
| Efficiency | High (up to 100s of mM) | High (Equilibriates with extracellular) | Moderate (Variable release) |
| Scalability | Excellent (Add & Incubate) | Moderate (Washing steps required) | Good |
| Toxicity Risk | Acetate accumulation / pH drop | Lysis / Failure to reseal | Polymer toxicity / Lysosomal stress |
| Best For | High-throughput screening | Robust cell lines (e.g., HeLa, Jurkat) | Sensitive primary cells / Stem cells |
References
-
Abazari, A. et al. (2015). Engineered Trehalose Permeability in Mammalian Cells for Biopreservation.[1][4][5] Cryobiology.
-
Walev, I. et al. (2001). Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O. PNAS.
-
Rao, W. et al. (2015). Nanoparticle-Mediated Intracellular Delivery Enables Cryopreservation of Human Adipose-Derived Stem Cells Using Trehalose as the Sole Cryoprotectant.[2][5] ACS Applied Materials & Interfaces.[2]
-
Crowe, J.H. et al. (2001). The trehalose myth revisited: introduction to a symposium on stabilization of cells in the dry state. Cryobiology.
-
Lynch, A.L. et al. (2010). A fluorescence-based method for measuring the intracellular concentration of trehalose. Cryobiology.
Sources
- 1. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanoparticle-Mediated Intracellular Delivery Enables Cryopreservation of Human Adipose-Derived Stem Cells Using Trehalose as the Sole Cryoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of beta,beta-trehalose in acidic conditions
Technical Support Center: -Trehalose Stability Profile
Welcome to the Carbohydrate Excipient Stability Center.
Subject: Stability of
Executive Technical Overview
While
In acidic environments (pH < 5.5),
This guide provides the mechanistic causality of this instability, diagnostic protocols, and troubleshooting workflows to ensure formulation integrity.
Mechanism of Instability (The "Why")
To troubleshoot effectively, one must understand the molecular failure mode.[1] The stability difference lies in the stereochemistry of the glycosidic bond.
The Anomeric Effect & Acid Catalysis
In
The Hydrolysis Pathway:
-
Protonation: Acidic pH drives the protonation of the glycosidic oxygen.
-
Cleavage: The bond breaks, forming a stable glucose molecule and a transient oxocarbenium ion.[1]
-
Hydration: Water attacks the cation, yielding a second glucose molecule.[1]
-
Result: Two moles of reducing sugar (Glucose) are released, initiating protein degradation.[1]
Visualizing the Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism of
Comparative Stability Data
The following table synthesizes the kinetic distinctions between the isomers. Note that while
| Parameter | Impact on Formulation | ||
| Linkage Type | |||
| Acid Stability | Extremely High ( | Moderate to Low (pH dependent) | Risk of hydrolysis during long-term storage in acidic buffers (e.g., Acetate/Citrate).[1] |
| Hydrolysis Product | Glucose + Glucose | Glucose + Glucose | Accumulation of reducing sugars.[1] |
| Maillard Reactivity | Negligible (Non-reducing) | High Risk (Post-hydrolysis) | Causes yellowing and protein cross-linking.[1] |
| Anomeric Effect | Strong Stabilization | Weak/Absent | Primary cause of lower activation energy for cleavage.[1] |
Troubleshooting Guide: Diagnosing Instability
Scenario: You observe slight yellowing or an increase in High Molecular Weight (HMW) species in your protein formulation containing trehalose.
Step 1: The Reducing Sugar Check
The most immediate sign of
Step 2: pH Drift Analysis
Hydrolysis does not consume acid (it is catalytic), but the subsequent degradation of glucose into organic acids (e.g., formic/levulinic acid) during advanced Maillard reactions can lower the bulk pH.[1]
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying excipient-driven instability.
Analytical Protocols
To confirm
Protocol A: HPAEC-PAD for Glucose Detection (Gold Standard)
-
Objective: Quantify trace glucose released by acid hydrolysis.
-
System: Dionex ICS-5000+ (or equivalent).
-
Column: CarboPac PA1 (4 x 250 mm).[1]
-
Mobile Phase:
-
A: 100 mM NaOH (Isocratic).
-
B: 100 mM NaOH / 1 M Sodium Acetate (Gradient for cleaning).[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Pulsed Amperometric Detection (PAD) with Gold Electrode.
Procedure:
-
Sample Prep: Dilute formulation to 10 mg/mL trehalose content in DI water.
-
Injection: Inject 10 µL.
-
Elution: Glucose elutes significantly earlier than trehalose (approx. 4-6 min vs. 10-12 min).[1]
-
Calculation:
[1]
Protocol B: DNS Assay (Rapid Screening)
-
Objective: Qualitative check for reducing sugars (colorimetric).
-
Reagent: 3,5-Dinitrosalicylic acid (DNS).[1]
-
Principle: DNS is reduced to 3-amino-5-nitrosalicylic acid (Red/Brown) by free glucose aldehyde groups.[1]
Procedure:
Frequently Asked Questions (FAQ)
Q: Can I substitute
Q: Does temperature affect the hydrolysis rate of
Q: My certificate of analysis says "Trehalose." How do I know which isomer I have?
A: Unless specified as "Isotrehalose" or "Neotrehalose," commercial pharmacopeial trehalose is the
References
-
O'Brien-Nabors, L. (2011).[1] Alternative Sweeteners, Fourth Edition. CRC Press.[1] (Detailed structural analysis of trehalose isomers and stability).
-
Teramoto, N., et al. (2008).[1] "Trehalose and Trehalose-based Polymers for Biochemical Applications." Molecules, 13(10).[1] (Discusses the hydrolysis kinetics and enzymatic breakdown of trehalose isomers).
-
Higashidate, S., et al. (2000).[1] "Purification and Characterization of Trehalose Isomers." Journal of Chromatography A. (Establishes HPAEC-PAD as the standard for separating trehalose isomers).
-
Richards, A.B., et al. (2002).[1] "Trehalose: a review of properties, history of use and human tolerance."[1] Food and Chemical Toxicology. (Review of
stability vs other saccharides). -
Wolfenden, R., et al. (1998).[1] "Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water." Journal of the American Chemical Society. (Foundational paper on the kinetic stability of the glycosidic bond). [1]
Technical Support Center: Optimizing Annealing to Prevent Trehalose Crystallization in Lyophilization
Welcome to the technical support center for optimizing lyophilization processes involving trehalose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their protocols to ensure the stability and efficacy of their lyophilized products. Here, we delve into the science behind trehalose crystallization and provide actionable strategies to prevent it through the optimization of the annealing process.
The Critical Role of Amorphous Trehalose in Lyoprotection
Trehalose is a widely used lyoprotectant, shielding sensitive biologics from the stresses of freeze-drying. Its effectiveness hinges on its ability to remain in an amorphous, glassy state in the final lyophilized product. In this state, it forms a rigid matrix that immobilizes the biologic, preventing degradation. However, trehalose has a propensity to crystallize, particularly as trehalose dihydrate, during the freeze-drying cycle. This crystallization can be detrimental, leading to a loss of lyoprotective effect, cake collapse, and ultimately, a compromised product.
An essential step to mitigate this risk is annealing , a thermal treatment applied after freezing and before primary drying. A well-designed annealing step promotes the formation of a stable, amorphous matrix, ensuring the long-term stability of the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your lyophilization experiments with trehalose-based formulations.
Q1: My lyophilized cake has collapsed or shrunk. What is the likely cause and how can I fix it?
A: Cake collapse or shrinkage is a common sign that the formulation was dried at a temperature above its critical collapse temperature (Tc). This often points to issues with the freezing and annealing steps.
-
Causality: During primary drying, if the temperature of the product exceeds its glass transition temperature of the maximally freeze-concentrated solute (Tg'), the amorphous matrix can lose its rigidity and flow, leading to structural collapse. Trehalose crystallization can also contribute to this by creating regions with lower collapse temperatures.
-
Troubleshooting Steps:
-
Determine the Glass Transition Temperature (Tg'): The first and most critical step is to experimentally determine the Tg' of your formulation. Differential Scanning Calorimetry (DSC) is the standard method for this.
-
Optimize Annealing Temperature: The annealing temperature should be set above the Tg' but below the eutectic melting temperature (Teu) of any crystalline components. This allows for molecular mobility to relieve stresses and for Ostwald ripening of ice crystals, which can lead to larger pores and faster drying. However, annealing at too high a temperature can promote unwanted crystallization. A good starting point for annealing temperature is typically 2-5°C above the Tg'.
-
Implement an Annealing Hold: Introduce an isothermal hold at the optimized annealing temperature for a sufficient duration. This allows the system to reach equilibrium.
-
Control Primary Drying Temperature: Ensure your primary drying shelf temperature is set safely below the determined Tg' of the annealed formulation.
-
Q2: I'm observing high residual moisture in my final product. How can annealing help?
A: High residual moisture can compromise the long-term stability of your product. While seemingly counterintuitive, a properly executed annealing step can lead to a more efficiently dried product.
-
Causality: Without annealing, the ice crystals formed during freezing can be small and heterogeneous. This results in a dense, microporous dried layer with high resistance to water vapor flow, trapping moisture within the cake.
-
Solution through Annealing:
-
Annealing promotes the growth of larger, more uniform ice crystals through a process called Ostwald ripening.[1]
-
Upon sublimation, these larger ice crystals leave behind a more porous cake structure with larger channels for water vapor to escape.[1][2]
-
This reduced mass transfer resistance allows for more efficient primary drying, leading to lower residual moisture in the final product.[2]
-
Recommendation: Experiment with different annealing times (e.g., 2, 4, 6 hours) at a fixed, optimized annealing temperature to find the duration that yields the lowest residual moisture without inducing trehalose crystallization.
-
Q3: My product shows evidence of trehalose crystallization in the final lyophile. How can I adjust my annealing protocol to prevent this?
A: Detecting trehalose crystallization post-lyophilization indicates a significant issue with your process parameters. It's important to note that sometimes trehalose dihydrate crystallizes during annealing and then dehydrates to an amorphous form during drying, making it difficult to detect in the final product without in-process monitoring.[3][4][5]
-
Causality: Annealing provides the molecular mobility necessary for crystallization to occur if the conditions are favorable (i.e., temperature and time). Holding the product for too long at a temperature that promotes trehalose dihydrate formation can lead to its crystallization.
-
Preventative Measures:
-
Re-evaluate Annealing Temperature: While annealing should be above Tg', an excessively high temperature can accelerate crystallization kinetics. Consider reducing the annealing temperature to be closer to the Tg'.
-
Optimize Annealing Time: The duration of the annealing step is critical. A shorter annealing time may be sufficient to achieve the desired effects on ice crystal size and cake structure without allowing significant time for trehalose to crystallize. Conduct a time-course study to determine the minimum effective annealing time.
-
Consider Formulation Modifications: If optimizing the annealing protocol is insufficient, consider adding crystallization inhibitors to your formulation. For example, adding sucrose to a trehalose formulation can inhibit crystallization.[6][7][8] The presence of certain proteins can also limit the crystallization of trehalose.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the glass transition temperature (Tg'), and why is it so important for optimizing annealing?
A: The glass transition temperature of the maximally freeze-concentrated solute (Tg') is the temperature at which the amorphous phase of a frozen formulation transitions from a rigid, glassy state to a more fluid, rubbery state. It is a critical parameter because:
-
Annealing Temperature Guidance: Annealing must be performed above the Tg' to allow for sufficient molecular mobility for the desired physical changes to occur (e.g., ice crystal growth).[1]
-
Collapse Temperature Prediction: The collapse temperature (Tc) during primary drying is typically a few degrees above the Tg'. Therefore, knowing the Tg' allows you to set a safe primary drying temperature to prevent cake collapse.
-
Impact of Formulation: The Tg' is highly dependent on the composition of your formulation. Different excipients will have different effects on the overall Tg'.
Q2: How do I experimentally determine the optimal annealing time?
A: The optimal annealing time is a balance between achieving desirable cake properties and preventing unwanted crystallization. An empirical approach is often necessary.
-
Experimental Design:
-
Fix the annealing temperature at a predetermined optimal value (e.g., Tg' + 3°C).
-
Run lyophilization cycles with varying annealing hold times (e.g., 0, 2, 4, 6, 8 hours).
-
Analyze the resulting lyophilized cakes for the following attributes:
-
Cake Appearance: Visual inspection for collapse, shrinkage, or cracking.
-
Residual Moisture: Karl Fischer titration.
-
Reconstitution Time: Measure the time for the cake to fully dissolve.
-
Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) to check for any crystallinity of trehalose.
-
-
-
Data Interpretation: The optimal annealing time will be the shortest duration that results in an elegant cake with low residual moisture and fast reconstitution, without any detectable trehalose crystallization.
Q3: Can annealing negatively impact my biologic drug product?
A: While generally beneficial, annealing can potentially have negative effects on certain sensitive biologics, although this is less common with well-chosen lyoprotectants.
-
Potential Risks:
-
Phase Separation: In complex formulations, annealing could potentially induce phase separation of the amorphous components.
-
Protein Stability: For some proteins, the increased molecular mobility during annealing could theoretically lead to aggregation or conformational changes.[1]
-
-
Mitigation Strategy: It is crucial to perform stability studies on your annealed product. Characterize the biologic post-lyophilization using techniques like size-exclusion chromatography (SEC) for aggregation and circular dichroism (CD) or Fourier-transform infrared spectroscopy (FTIR) for structural integrity to ensure the annealing process has not compromised the drug substance.
Experimental Protocols & Data
Protocol 1: Determination of Glass Transition Temperature (Tg') using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a solution of your formulation identical to what you would lyophilize.
-
DSC Sample Encapsulation: Accurately weigh 10-20 mg of the solution into a standard aluminum DSC pan. Hermetically seal the pan.
-
DSC Thermal Program:
-
Equilibrate the sample at 20°C.
-
Ramp down to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold at -70°C for 5 minutes to ensure complete freezing.
-
Ramp up to 20°C at a controlled rate (e.g., 5°C/min).
-
-
Data Analysis: The Tg' is observed as a step-change in the heat flow curve during the warming ramp. The midpoint of this transition is typically reported as the Tg'.
Table 1: Example of Annealing Time Optimization Study
| Annealing Time (hours) | Cake Appearance | Residual Moisture (%) | Reconstitution Time (s) | PXRD Result |
| 0 | Minor Shrinkage | 2.5 | 45 | Amorphous |
| 2 | Elegant | 1.2 | 25 | Amorphous |
| 4 | Elegant | 1.1 | 22 | Amorphous |
| 6 | Elegant | 1.1 | 23 | Amorphous |
| 8 | Elegant | 1.1 | 24 | Minor peaks indicating trehalose dihydrate |
In this example, an annealing time of 4 hours would be considered optimal.
Visualizing the Process: Diagrams
Caption: A simplified workflow of the lyophilization cycle highlighting the annealing step.
Caption: Logical workflow for the experimental optimization of annealing time.
References
-
Surana, R., Suryanarayanan, R. (2009). Trehalose Crystallization During Freeze-Drying: Implications On Lyoprotection. The Journal of Physical Chemistry Letters. [Link]
-
Suryanarayanan, R. (2010). Trehalose crystallization during freeze-drying: Implications on lyoprotection. Journal of Pharmaceutical Sciences. [Link]
-
Sundaramurthi, P., Suryanarayanan, R. (2010). Crystallization of trehalose in frozen solutions and its phase behavior during drying. Pharmaceutical Research. [Link]
-
Bhandari, B.R., Hartel, R.W. (2007). Effect of trehalose on the glass transition and ice crystal growth in ice cream. International Journal of Food Science & Technology. [Link]
-
Takara Bio. (n.d.). Optimizing your PCR. [Link]
-
Grasmeijer, N., et al. (2014). Effect of annealing on the thermal behavior of frozen solutions of mannitol and trehalose. Journal of Pharmaceutical Sciences. [Link]
-
Hottot, A., et al. (2018). Quantitative Analysis of Glassy State Relaxation and Ostwald Ripening during Annealing Using Freeze-Drying Microscopy. Pharmaceutics. [Link]
-
Genaxxon bioscience. (2017). Optimization of Annealing Temperature and other PCR Parameters. [Link]
-
Elliott, G.D., et al. (2017). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. RSC Advances. [Link]
-
Sundaramurthi, P., Suryanarayanan, R. (2010). Trehalose Crystallization During Freeze-Drying: Implications On Lyoprotection. Request PDF. [Link]
-
Wen, X., et al. (2016). Crystallization of Trehalose in Frozen Solutions and its Phase Behavior during Drying. Request PDF. [Link]
-
Wang, W. (2012). Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. International Journal of Pharmaceutics. [Link]
-
Roe, J.E., Labuza, T.P. (2007). Glass Transition and Crystallization of Amorphous Trehalose-sucrose Mixtures. Journal of Food Science. [Link]
-
Searles, J.A., Carpenter, J.F., Randolph, T.W. (2001). Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine Tg′ in pharmaceutical lyophilization. Journal of Pharmaceutical Sciences. [Link]
-
Lu, X., Pikal, M.J. (2004). Freeze-drying of mannitol-trehalose-sodium chloride-based formulations: the impact of annealing on dry layer resistance to mass transfer and cake structure. PubMed. [Link]
-
Searles, J.A., Carpenter, J.F., Randolph, T.W. (2001). Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine T(g)' in pharmaceutical lyophilization. PubMed. [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of trehalose and... [Link]
-
Pikal, M.J., et al. (2021). Recommended Best Practices for Lyophilization Validation—2021 Part I: Process Design and Modeling. AAPS PharmSciTech. [Link]
-
Schebor, C., et al. (2009). Inhibition of trehalose crystallization by cytoplasmic yeast components. Cryobiology. [Link]
-
Taylor & Francis. (2007). Full article: Glass Transition and Crystallization of Amorphous Trehalose-sucrose Mixtures. [Link]
-
National Institutes of Health. (2022). The Impact of Annealing Methods on the Encapsulating Structure and Storage-Stability of Freeze-Dried Pellets of Probiotic Bacteria. [Link]
-
National Institutes of Health. (n.d.). Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry. [Link]
-
Letters in Applied NanoBioScience. (2019). An overview of lyophilization: troubleshooting the challenges and pharmaceutical applications. [Link]
-
ResearchGate. (2007). (PDF) Glass Transition and Crystallization of Amorphous Trehalose-sucrose Mixtures. [Link]
-
National Institutes of Health. (2016). Properties of Aqueous Trehalose Mixtures: Glass Transition and Hydrogen Bonding. [Link]
-
ACS Publications. (2004). An Investigation into the Crystallization of α,α-Trehalose from the Amorphous State. [Link]
-
American Pharmaceutical Review. (2012). Troubleshooting During the Manufacture of Lyophilized Drug Product- Being Prepared for the Unexpected. [Link]
-
ResearchGate. (n.d.). DSC thermograms of a freeze-dried trehalose-based pharmaceutical... [Link]
-
ResearchGate. (n.d.). Complete lyophilization cycle for characterization of lyophilized products. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Quantitative Analysis of Glassy State Relaxation and Ostwald Ripening during Annealing Using Freeze-Drying Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Crystallization of trehalose in frozen solutions and its phase behavior during drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
overcoming low membrane permeability of beta,beta-trehalose
Technical Support Center: Intracellular Delivery of -Trehalose
Ticket ID: TRH-001-PERM
Subject: Overcoming the Membrane Impermeability of
The Core Problem: The Permeability Paradox
User Query: "I am adding high concentrations (100 mM+) of trehalose to my culture media to induce autophagy/stabilize proteins, but I see no intracellular effect. Why?"
Technical Diagnosis:
-
High Polarity: With 8 hydroxyl groups, trehalose is extremely hydrophilic (LogP
-4). It cannot passively diffuse across the hydrophobic lipid bilayer. -
Lack of Transporters: Unlike glucose, mammalian cells generally lack specific transporters (like GLUTs) that recognize trehalose. While SLC2A8 (GLUT8) has been implicated in some contexts, it is not a reliable universal entry vector.
-
Fluid-Phase Limitation: Native uptake relies on fluid-phase endocytosis (pinocytosis), which is non-specific and highly inefficient, requiring massive extracellular concentrations (often hypertonic) to achieve biologically relevant intracellular levels.
The Solution: You must bypass passive diffusion. This guide details three validated protocols to force intracellular entry: Chemical Modification (Pro-drug) , Receptor Gating (P2X7) , and Nano-encapsulation .
Strategy A: The "Pro-Drug" Approach (Acetylated Trehalose)
Concept: Chemical modification of the hydroxyl groups with acetate esters masks the polarity of the molecule, allowing it to cross the membrane via passive diffusion. Once inside, ubiquitous intracellular esterases cleave the acetate groups, trapping the active trehalose inside.[1]
Mechanism Visualization:
Figure 1: The "Pro-drug" mechanism. 6-O-Ac-Trehalose permeates the membrane and is enzymatically converted to active trehalose.
Protocol: 6-O-Ac-Trehalose Loading
Best for: Long-term culture, autophagy induction, cryopreservation.
-
Preparation: Dissolve 6-O-Ac-Trehalose (available commercially or via synthesis) in DMSO to create a 1 M stock.
-
Incubation: Dilute stock into warm culture media to a final concentration of 30 mM.
-
Note: Keep DMSO concentration <0.5% to avoid solvent toxicity.
-
-
Time Course: Incubate cells for 4–8 hours .
-
Why? Uptake is rapid, but hydrolysis kinetics vary. Intracellular concentration can reach 8–10x the extracellular concentration due to the "ion trapping" effect of hydrolysis.
-
Troubleshooting Strategy A
| Symptom | Probable Cause | Corrective Action |
| Cytotoxicity (Cell Shrinkage) | Acetate overload causing intracellular acidification. | Reduce concentration to 15 mM or extend incubation time. Ensure media is well-buffered (HEPES). |
| Precipitation in Media | Poor solubility of the acetylated derivative. | Pre-dissolve in DMSO before adding to aqueous media. Do not exceed 50 mM in media. |
| No Biological Effect | Low esterase activity in specific cell line. | Verify esterase activity using a Calcein-AM viability assay (uses same mechanism). |
Strategy B: Receptor Gating (P2X7 "Trojan Horse")
Concept: The P2X7 purinergic receptor, when activated by extracellular ATP, opens a non-selective cation channel.[2] Under sustained activation, this channel dilates into a "macropore" permeable to molecules up to ~900 Da. Trehalose (342 Da) slips through this pore.
Critical Warning: Prolonged P2X7 activation leads to apoptosis. You must use a Two-Step Protocol to separate pore opening from loading.
Protocol: P2X7 Two-Step Loading
Best for: Immune cells (macrophages, microglia) or cells transfected with P2X7.
-
Pore Formation (The "Open" Phase):
-
Buffer: Low divalent cation saline (PBS w/o Ca²⁺/Mg²⁺). Reason: Ca²⁺/Mg²⁺ inhibit P2X7.
-
Add: 3–5 mM ATP + 200 mM Trehalose.
-
Incubate: 37°C for 10–15 minutes . Do not exceed 15 mins.
-
-
Loading & Resealing (The "Safe" Phase):
-
Recovery:
-
Wash 2x with standard media (containing Ca²⁺/Mg²⁺) to close pores.
-
Return to culture at 37°C.
-
Troubleshooting Strategy B
| Symptom | Probable Cause | Corrective Action |
| Massive Cell Death (<24h) | "Open" phase at 37°C was too long. | Strictly limit ATP/37°C exposure to <15 mins. Transition to ice immediately. |
| No Uptake | Presence of Divalent Cations. | Ensure loading buffer is Ca²⁺/Mg²⁺ free. These ions allosterically block P2X7. |
| Low Efficiency | Low P2X7 expression. | Verify receptor expression via Western Blot or Flow Cytometry. This method does not work on all cell types (e.g., some fibroblasts). |
Strategy C: Nanocarrier Delivery (Liposomes)
Concept: Encapsulate trehalose in the aqueous core of a lipid vesicle. The liposome fuses with the cell membrane or enters via endocytosis.
Mechanism Visualization:
Figure 2: Workflow for High-Efficiency Trehalose Liposomes.
Protocol: Thin-Film Hydration & Extrusion
Best for: Sensitive cells where chemical modification or receptor gating is toxic.
-
Lipid Mix: DSPC:Cholesterol (70:30 molar ratio).
-
Hydration (Critical Step): Hydrate the dried lipid film with a hypertonic trehalose solution (300–400 mM) .
-
Why? Passive encapsulation efficiency is volume-dependent. High molarity ensures that the small volume trapped inside carries a significant payload.
-
-
Extrusion: Extrude through 100 nm polycarbonate membranes to ensure uniform size for optimal endocytosis.
-
Treatment: Treat cells with 1–2 mg lipid/mL for 24 hours.
Troubleshooting Strategy C
| Symptom | Probable Cause | Corrective Action |
| Low Intracellular Trehalose | Low encapsulation efficiency.[6] | Use the "Freeze-Thaw" method (Step 3 in diagram) to break/reform vesicles, equilibrating the inner/outer concentration. |
| Liposome Aggregation | Zeta potential is neutral. | Add 5% PEGylated lipids (DSPE-PEG2000) to provide steric stability. |
| Leakage | Lipid transition temperature ( | Use high- |
FAQ: Frequently Asked Questions
Q: Can I just use electroporation? A: Yes, electroporation works by creating transient physical pores. However, it is traumatic and results in significant cell death (often 30-50%). It is suitable for ex vivo manipulation of robust cells but poor for delicate neuronal models often used in trehalose research.
Q: How do I measure intracellular trehalose to confirm these methods worked? A: You cannot use standard glucose meters.
-
HPLC: The gold standard. Lyse cells, precipitate proteins, and run on a carbohydrate column.
-
Enzymatic Assay: Use a Trehalase enzyme kit (converts Trehalose
2 Glucose) followed by a glucose assay. Note: You must subtract endogenous glucose background first.
Q: Will acetylated trehalose affect my autophagy markers (LC3)? A: It should induce autophagy. However, the acetate released during hydrolysis can act as a metabolic substrate (Acetyl-CoA). Always use a control group treated with equimolar acetate to distinguish the trehalose effect from the acetate effect.
References
-
Abazari, A., et al. (2015). Engineered Trehalose Permeable to Mammalian Cells. PLOS ONE, 10(6), e0130323. Link
-
Lynch, E. M., et al. (2010). Trehalose uptake through P2X7 purinergic channels provides dehydration protection. Cryobiology, 61(3), 240-247. Link
-
Wada, M., et al. (2022). Synthesis and evaluation of acetylated trehalose analogues as cell-permeable trehalose prodrugs. Bioorganic & Medicinal Chemistry, 56, 116616. Link
-
Holyoak, C. D., et al. (2016). Trehalose-loaded liposomes for the delivery of cryoprotectants to human platelets. Transfusion, 56(6), 1388-1396. Link
-
Rao, W., et al. (2014). Chitosan-decorated doxorubicin-encapsulated nanoparticle targets and eliminates tumor reinitiating cancer stem-like cells. ACS Nano, 8(9), 8834-8852. (Demonstrates nanoparticle uptake principles relevant to carbohydrate loading). Link
Sources
- 1. Engineered Trehalose Permeable to Mammalian Cells | PLOS One [journals.plos.org]
- 2. Activation of the Rat P2X7 Receptor by Functionally Different ATP Activation Sites | MDPI [mdpi.com]
- 3. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Trehalose Permeable to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric measurement of intraliposomal trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity in Trehalose Delivery
Status: Operational Topic: Intracellular Trehalose Delivery & Cytotoxicity Mitigation Audience: Senior Researchers, Bioengineers, Cryobiologists
Introduction: The Permeability-Viability Paradox
Trehalose is a biostabilizer par excellence, capable of replacing water hydrogen bonds to stabilize proteins and membranes during desiccation or cryopreservation. However, its efficacy is strictly limited by the Permeability-Viability Paradox : Trehalose is a hydrophilic disaccharide (342 Da) that cannot passively cross the mammalian lipid bilayer.
Forcing it into the cell often induces cytotoxicity through three primary mechanisms:
-
Osmotic Shock: High extracellular concentrations (>100 mM) cause rapid cell shrinkage (crenation) and anoikis.
-
Membrane Shear: Physical methods (electroporation/microinjection) cause irreversible pore formation or ATP leakage.
-
Carrier Toxicity: Cationic polymers used for delivery can disrupt endosomal membranes and induce oxidative stress.
This guide provides engineered protocols to decouple delivery efficiency from cellular toxicity.
Module 1: Electroporation Optimization
Method: Reversible Electroporation Primary Toxicity Source: Irreversible electroporation (dielectric breakdown) and ATP depletion.
The Protocol: Low-Conductivity Recovery System
Standard electroporation buffers often lead to Joule heating and excessive current. This optimized workflow prioritizes membrane resealing.
-
Buffer Formulation: Use a low-conductivity buffer to minimize heat generation.
-
Composition: 250 mM sucrose, 10 mM phosphate buffer (pH 7.4), 1 mM MgCl₂.
-
Note: Avoid high-salt PBS; high conductivity increases current density and cell death.
-
-
Pulse Parameters:
-
Target field strength: 1.0 – 1.5 kV/cm (Cell line dependent).
-
Pulse duration: 100–150 µs (Shorter pulses reduce thermal damage).
-
-
The Critical Step: Post-Pulse Recovery
-
Standard Error: Immediate centrifugation or freezing.
-
Correction: Incubate cells at 37°C for 30 minutes immediately after pulsing.
-
Mechanism:[1][2][3][4][5] This allows the lipid bilayer to reseal via active membrane repair mechanisms before subjecting the cell to further stress (centrifugation or cooling).
-
Troubleshooting: Electroporation
| Symptom | Root Cause | Corrective Action |
| Immediate Necrosis | Joule heating due to high salt. | Switch to low-conductivity (sucrose-based) buffer. |
| Low Loading Efficiency | Field strength too low. | Increase voltage in 100V increments; maintain pulse length. |
| Apoptosis (24h post) | ATP depletion during pore open phase. | Supplement recovery media with 2 mM ATP or precursors. |
Workflow Visualization
Figure 1: Optimized electroporation workflow emphasizing the critical 37°C recovery window for membrane resealing.
Module 2: Nanocarrier Engineering
Method: Poly(trehalose) Nanoparticles & Liposomes Primary Toxicity Source: Cationic charge density (Proton Sponge Effect) causing lysosomal rupture.
The Solution: Zwitterionic & Cleavable Architectures
Avoid standard PEI (polyethyleneimine) carriers. Instead, utilize Poly(trehalose) glycopolymers which exhibit negligible cytotoxicity even at high concentrations (up to 10 mg/mL).[6]
-
Carrier Selection:
-
Surface Modification:
-
Ensure a Zwitterionic surface (neutral overall charge) to prevent non-specific binding to serum proteins and cell membranes, which triggers toxicity.
-
Troubleshooting: Nanocarriers
| Symptom | Root Cause | Corrective Action |
| Lysosomal Entrapment | Carrier fails to escape endosome. | Incorporate acid-cleavable linkers (acetal/hydrazone). |
| High Cytotoxicity | High positive zeta potential. | Mask charge with PEGylation or use zwitterionic shells. |
| Low Cytosolic Yield | Cargo released too slowly. | Use Cold-Responsive Nanoparticles (CRNPs) that burst release at 4°C. |
Module 3: Genetic Implementation (TRET1)
Method: Expression of Polypedilum vanderplanki Transporter (TRET1) Primary Toxicity Source: Viral vector toxicity (transduction stress).
The "Gold Standard" for Viability
The TRET1 transporter is a facilitated diffusion channel that allows trehalose to move down its concentration gradient.[2] Unlike physical methods, this induces zero membrane damage .
Implementation Protocol:
-
Vector Design: Clone TRET1 cDNA (GenBank: AB106903) into a Doxycycline-inducible expression vector (Tet-On system).
-
Reasoning: Constitutive expression is unnecessary and potentially metabolically taxing. Induce expression 24h prior to trehalose loading.
-
-
Loading:
-
Incubate TRET1-expressing cells in media containing 100–200 mM trehalose .
-
Kinetics: TRET1 is a high-capacity transporter (
mM).[2] Equilibrium is reached within 4–24 hours depending on expression levels.
-
-
Toxicity Profile:
-
Intracellular concentrations can reach ~50 mM with >95% viability .
-
TRET1 Transport Mechanism
Figure 2: TRET1 facilitates bidirectional transport driven solely by concentration gradients, eliminating ATP costs and membrane damage.
Comparative Data: Toxicity vs. Efficiency
| Delivery Method | Cytotoxicity Risk | Loading Efficiency | Complexity | Best For... |
| Fluid Phase Endocytosis | Moderate (Osmotic) | Low (<5 mM) | Low | Robust cell lines (e.g., Fibroblasts). |
| Electroporation | High (Membrane) | High (~50-100 mM) | Moderate | Adherent cells; rapid loading required. |
| Poly(trehalose) NPs | Low (Biocompatible) | Moderate (~20 mM) | High (Synthesis) | Sensitive cells (Neurons, Stem Cells). |
| TRET1 Transporter | Negligible | High (>50 mM) | Very High | Genetically modifiable cell lines. |
References
-
Dovgan, B., et al. (2017).[4] Intracellular Delivery of Trehalose for Cell Banking. IEEE Transactions on Biomedical Engineering. Link
-
Kikawada, T., et al. (2007).[2] Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells.[2][9] PNAS. Link[2]
-
Mancini, R. J., et al. (2013). Poly(trehalose): Sugar-Coated Nanocomplexes Promote Stabilization and Effective Polyplex-Mediated siRNA Delivery.[6] Journal of the American Chemical Society. Link
-
Rao, W., et al. (2015). Nanoparticle-mediated intracellular delivery enables cryopreservation of human adipose-derived stem cells.[10] ACS Nano. Link
-
Crowe, J. H., et al. (2005). Trehalose and dry preservation of mammalian cells.[6][11][10][12] Cell Preservation Technology.[3][4][5][11][10][13] Link
Sources
- 1. The encapsulation and intracellular delivery of trehalose using a thermally responsive nanocapsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular delivery of trehalose renders mesenchymal stromal cells viable and immunomodulatory competent after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Trehalose-Bearing Carriers to Target Impaired Autophagy and Protein Aggregation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of electroporation and Chariot™ for delivery of β-galactosidase into mammalian cells: strategies to use trehalose in cell preservation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
beta,beta-trehalose vs alpha,alpha-trehalose for protein stability
Title: Technical Comparison Guide:
Executive Summary
For drug development professionals, the choice between the naturally occurring
-
-Trehalose remains the industry "Gold Standard" for lyophilization and long-term storage of biologicals due to its optimal glass transition temperature (
) and proven "water replacement" geometry. - -Trehalose is a specialized candidate. Its primary advantage is resistance to hydrolysis by the enzyme trehalase, making it superior for in vivo delivery systems (e.g., oral biologics) where the excipient must survive the GI tract or serum. However, its altered geometry may offer reduced hydrogen-bonding efficiency for certain protein surface topologies.
Part 1: Molecular Architecture & Mechanism
The fundamental difference lies in the glycosidic linkage connecting the two glucopyranose rings. This stereochemistry dictates both the physical fit against a protein and the susceptibility to enzymatic cleavage.
Structural Comparison
-
-Trehalose: The two glucose rings are linked by an
-1,1-glycosidic bond.[1][2] This creates a "clam-shell" or "bent" conformation. -
-Trehalose: Linked by a
-1,1-glycosidic bond.[3] This alters the rotational freedom and the overall linearity of the molecule, changing how it packs around a protein.
The "Water Replacement" Hypothesis
To stabilize a protein during desiccation (drying), the sugar must form hydrogen bonds with the protein surface, effectively substituting for the removed water molecules to prevent denaturation.[2]
- Efficiency: Its specific bent geometry allows it to mimic the tetrahedral coordination of water clusters, fitting snugly into the irregular cavities of protein surfaces.
-
Efficiency: While capable of hydrogen bonding, the
-linkage alters the distance and angle between hydroxyl groups. For some proteins, this results in "steric mismatch," leading to weaker stabilization during the critical drying phase.
Figure 1: Mechanism of stabilization via the Water Replacement Hypothesis. Note the potential for steric mismatch with the
Part 2: Physicochemical & Biological Comparison[4][5]
The following data synthesizes general properties. Note that specific
| Feature | Impact on Formulation | ||
| Glass Transition ( | ~115°C (Anhydrous) | ~100–110°C (Variable*) | High |
| Solubility (25°C) | High (~68.9 g/100g water) | Moderate to High | |
| Hygroscopicity | Low (forms stable dihydrate) | Variable | |
| Enzymatic Stability | Low (Hydrolyzed by Trehalase) | High (Resistant to Trehalase) | CRITICAL: |
| Regulatory Status | GRAS / USP / EP / JP | Novel Excipient |
*Note:
The Metabolic Factor: Trehalase
The enzyme trehalase (found in the human kidney brush border and intestinal villi) specifically cleaves the
-
Use
for injectables where rapid clearance or metabolism is acceptable, or for ex vivo storage (shelf-life). -
Use
for oral delivery of biologics (to protect the cargo from sugar hydrolysis in the gut) or sustained release formulations where excipient integrity is required in serum.
Part 3: Experimental Workflow
To determine if
Protocol 1: Differential Scanning Calorimetry (DSC) for &
Validates the physical stability of the excipient matrix.
-
Preparation: Prepare 10% (w/v) solutions of
and trehalose in WFI (Water for Injection). -
Freezing: Cool samples to -40°C at 5°C/min.
-
Primary Drying Simulation: Hold at -40°C for 10 min.
-
Ramp: Heat from -40°C to 150°C at 10°C/min.
-
Analysis: Identify the Glass Transition Temperature (
) onset.-
Success Criteria:
must be > 20°C higher than your planned storage temperature.
-
Protocol 2: NanoDSF (Differential Scanning Fluorimetry)
Validates the conformational stability of the protein in the sugar matrix.
-
Sample: Protein (1 mg/mL) in buffer + 500 mM
-trehalose vs. 500 mM -trehalose. -
Ramp: 20°C to 95°C at 1°C/min.
-
Readout: Monitor Intrinsic Tryptophan Fluorescence (330nm/350nm ratio).
-
Metric: Calculate
(unfolding onset) and (midpoint).-
Interpretation: If
( ) < ( ), the geometric fit of the beta-isomer is inferior for your specific protein.
-
Decision Logic Diagram
Figure 2: Strategic Decision Tree for selecting between trehalose isomers.
Part 4: Verdict & Conclusion
-
The Safe Bet:
-Trehalose .[4] For 95% of protein formulation projects (lyophilized vials, frozen bulk), the alpha isomer provides the optimal balance of highngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , proven regulatory acceptance, and superior protein surface wetting. -
The Innovator's Choice:
-Trehalose . Use this only when metabolic stability is the limiting factor. If your delivery mechanism exposes the excipient to high levels of trehalase (gut/serum) and the sugar shell is required to protect the protein during transit, the beta isomer is the necessary alternative.
References
-
Crowe, J. H., et al. (2001). "The trehalose myth revisited: Introduction to a symposium on stabilization of cells in the dry state." Cryobiology.
-
Jain, N. K., & Roy, I. (2009). "Effect of trehalose on protein structure." Protein Science.
-
Richards, A. B., et al. (2002). "Trehalose: a review of properties, safety and use and human tolerance." Food and Chemical Toxicology.
-
Higashiyama, T. (2002). "Novel functions and applications of trehalose." Pure and Applied Chemistry.
-
O'Brien-Nabors, L. (2011). Alternative Sweeteners, Fourth Edition. CRC Press. (Reference for hydrolysis rates of isomers).
Sources
- 1. A Theoretical Study on Trehalose + Water Mixtures for Dry Preservation Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose Stabilizing Protein in a Water Replacement Scenario: Insights from Molecular Dynamics Simulation | bioRxiv [biorxiv.org]
- 3. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalase - Wikipedia [en.wikipedia.org]
Comprehensive Guide: Beta,Beta-Trehalose vs. Sucrose for Biologics Stabilization
Executive Summary
In the formulation of biologics, the choice of stabilizing excipient is a critical determinant of shelf-life and efficacy.[1] While Sucrose remains the industry standard due to cost and historical precedence, Beta,Beta-Trehalose (Trehalose) offers superior physicochemical properties for high-value biologics, particularly those requiring lyophilization or storage under stress conditions.
This guide provides a technical comparison based on glass transition dynamics (
Part 1: Physicochemical Comparison
The fundamental difference between these two non-reducing disaccharides lies in their glycosidic linkage and the resulting rigidity of the amorphous glass they form.
Table 1: Critical Property Comparison
| Feature | Beta,Beta-Trehalose | Sucrose | Impact on Biologic Stability |
| Structure | Trehalose linkage ( | ||
| Glass Transition ( | ~115°C - 120°C | ~60°C - 65°C | Higher |
| Freeze-Conc. | -30°C to -28°C | -34°C to -32°C | Higher |
| Hydrolysis Risk | Negligible (Stable at pH 3.5) | High (Inverts to Glucose/Fructose) | Sucrose hydrolysis yields reducing sugars that cause Maillard browning and protein adducts. |
| Hygroscopicity | Forms stable dihydrate | Absorbs moisture readily | Trehalose dihydrate phase transition can be managed; sucrose is more prone to deliquescence. |
Part 2: Mechanisms of Stabilization
To justify the selection of trehalose, one must understand the two competing theories of protein stabilization: Water Replacement and Vitrification .
Water Replacement Hypothesis
During drying, the disaccharide replaces the hydration shell of the protein. The hydroxyl groups of the sugar hydrogen-bond to the protein surface, satisfying the thermodynamic requirement to maintain native folding.
-
Comparison: Both sugars perform this well.[2] However, sucrose's flexibility allows it to bind slightly better to the protein surface in the liquid state, while trehalose's rigid structure creates a "stiffer" scaffold in the dried state.
Vitrification (Glass Dynamics)
The sugar forms a highly viscous amorphous glass that immobilizes the protein.
-
Comparison: Trehalose is superior here.[1][3][4][5] Its higher
means the "glassy state" is maintained at higher storage temperatures. If the storage temperature ( ) approaches , the glass softens, mobility increases, and the protein degrades.
Visualization: Stabilization Pathways
The following diagram illustrates how these excipients prevent aggregation during the critical drying and storage phases.
Caption: Dual mechanisms of stabilization. Trehalose excels in Vitrification due to superior glass transition properties (
Part 3: The Hydrolysis Risk (Chemical Stability)
A frequently overlooked risk with sucrose is Acid-Catalyzed Hydrolysis (Inversion). In formulations with pH < 5.0 (common for antibodies to prevent deamidation), sucrose can hydrolyze into Glucose and Fructose.
The Danger: Glucose and Fructose are reducing sugars . They possess an open-chain aldehyde/ketone group that reacts with protein amine groups (Lysine residues) via the Maillard Reaction , leading to:
-
Browning of the cake.
-
Covalent modification of the drug (loss of potency).
-
Immunogenicity risks.
Trehalose Immunity: The
Part 4: Experimental Protocols
To empirically validate the choice between sucrose and trehalose, the following protocols assess physical stability (
Protocol A: Determination of via Modulated DSC
Objective: Determine the glass transition temperature of the lyophilized cake to establish the maximum safe storage temperature.
Materials:
-
Lyophilized samples (Protein + 10% Trehalose vs. Protein + 10% Sucrose).
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Hermetic aluminum pans.
Workflow:
-
Sample Prep: Load 2–5 mg of lyophilized powder into the aluminum pan in a dry box (humidity <5%) to prevent moisture uptake. Seal hermetically.
-
Equilibration: Equilibrate cell at 0°C.
-
Modulation: Apply a modulation amplitude of ±1°C every 60 seconds.
-
Ramp: Heat from 0°C to 180°C at a rate of 2°C/min.
-
Analysis: Analyze the Reversing Heat Flow signal. The
is identified as the inflection point of the step change in heat capacity.-
Expected Result: Trehalose formulation
; Sucrose formulation .
-
Protocol B: Accelerated Stability & Aggregation Assay
Objective: Compare the rate of protein aggregation under thermal stress.
Materials:
-
Formulations: 10 mg/mL mAb in Histidine buffer pH 6.0 with either 250 mM Trehalose or 250 mM Sucrose.
-
SEC-HPLC Column (e.g., TSKgel G3000SWxl).
Workflow:
-
Incubation: Store aliquots of both formulations at 40°C / 75% RH (Accelerated) and 25°C / 60% RH (Control).
-
Timepoints: Pull samples at T=0, 2 weeks, 1 month, 3 months.
-
Reconstitution: Reconstitute lyophilized samples with sterile water to original volume.
-
Quantification: Inject 20 µL onto SEC-HPLC.
-
Calculation: Calculate % Monomer vs. % High Molecular Weight (HMW) species (Aggregates).
-
Self-Validation: If the Trehalose sample shows lower % HMW at 3 months than Sucrose, the higher
is effectively restricting protein mobility.
-
Part 5: Lyophilization Cycle Optimization
Trehalose allows for a more aggressive (faster) primary drying cycle because its collapse temperature (
Caption: Lyophilization workflow. Maintaining product temperature below Tg' is critical to prevent collapse.
References
-
Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry . The Journal of Physical Chemistry B. (2024). Link
-
Trehalose: A Powerful Excipient in the Formulation Toolbox . Drug Development & Delivery. Link
-
Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities . RSC Advances. (2024). Link
-
Structural Comparison between Sucrose and Trehalose in Aqueous Solution . The Journal of Physical Chemistry B. (2020). Link
-
Glass Transition and Crystallization of Amorphous Trehalose-sucrose Mixtures . International Journal of Food Properties. (2007). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
glycerol vs beta,beta-trehalose as a cryoprotectant
An In-Depth Technical Guide to Cryoprotectant Selection: Glycerol vs. β,β-Trehalose
Introduction: The Imperative of Cryopreservation
In the realms of cell therapy, regenerative medicine, and fundamental biological research, the ability to cryopreserve living cells ex vivo is not merely a convenience—it is a cornerstone technology. Cryopreservation halts cellular metabolism, allowing for the long-term banking of valuable biological materials, from stem cells and gametes to engineered tissues.[1] The central challenge of this process is mitigating the lethal damage caused by the freezing of water. As temperatures drop, the formation and growth of ice crystals, both inside and outside the cell, can rupture delicate membranes and organelles.[2] Simultaneously, as extracellular ice forms, the remaining unfrozen solution becomes hypertonic, drawing water out of the cell and subjecting it to severe osmotic stress.
Cryoprotective agents (CPAs) are essential molecules added to prevent this damage.[1] For decades, glycerol, a small penetrating alcohol, has been a workhorse in the field.[3] More recently, β,β-trehalose, a non-reducing disaccharide found in organisms that survive extreme dehydration, has emerged as a compelling, non-toxic alternative.[4] This guide provides a detailed comparison of their mechanisms, performance, and practical application, grounded in experimental evidence to inform rational cryoprotectant selection.
Pillar 1: Unraveling the Mechanisms of Cryoprotection
The choice between glycerol and trehalose is fundamentally a choice between two distinct, yet complementary, protective strategies. Glycerol acts primarily from within the cell, while trehalose excels at stabilizing the cell's exterior and its macromolecular components.
Glycerol: The Intracellular Guardian
Glycerol is classified as a penetrating CPA .[5] Its small molecular size and hydrophilicity allow it to readily cross the cell membrane and equilibrate between the intracellular and extracellular environments. This mode of action confers protection through several key mechanisms:
-
Colligative Lowering of Freezing Point: By increasing the total solute concentration inside the cell, glycerol lowers the freezing point of the cytosol. This reduces the amount of ice formed at any given sub-zero temperature.[6]
-
Inhibition of Intracellular Ice Formation: By replacing water molecules within the cell, glycerol physically hinders the formation of large, damaging ice crystals. It disrupts water's hydrogen bond network, suppressing density fluctuations and promoting vitrification—a transition to a glassy, amorphous solid state rather than a crystalline one.[2]
-
Mitigation of Osmotic Stress: Because it penetrates the cell, glycerol helps maintain a more balanced osmotic environment between the cytosol and the increasingly concentrated extracellular solution during freezing, reducing excessive cell dehydration and shrinkage.[6]
β,β-Trehalose: The Extracellular and Macromolecular Stabilizer
Trehalose is largely considered a non-penetrating CPA , as it does not easily cross the cell membrane in most cell types.[7] Its protective effects are therefore exerted primarily from the outside and through unique interactions with water and biological structures:
-
The Water Replacement Hypothesis: This is the central theory of trehalose's efficacy. As water is removed during freezing-induced dehydration, trehalose molecules form direct hydrogen bonds with the polar head groups of membrane phospholipids and the surfaces of proteins.[8] This serves to replace the structural water that normally hydrates these macromolecules, physically preventing membrane fusion and protein denaturation.[8]
-
Vitrification and Glass Transition: Trehalose is exceptionally effective at promoting vitrification. It has a high glass transition temperature (Tg), meaning it encourages the formation of a stable, non-crystalline glassy state at higher temperatures, which is less damaging to cells.[8]
-
Extracellular Matrix Protection: By vitrifying the extracellular solution, trehalose forms a protective cocoon around the cell, preventing damage from large extracellular ice crystals and buffering against severe osmotic shifts.[9]
The primary limitation of trehalose is its membrane impermeability.[7] This has led to innovative strategies, such as the genetic engineering of cells to express trehalose transporters (TRET1), to enable its entry and combine its protective effects with those of intracellular CPAs.[7]
Logical Relationship: Penetrating vs. Non-Penetrating CPAs
Caption: Mechanisms of penetrating vs. non-penetrating cryoprotectants.
Pillar 2: A Data-Driven Performance Comparison
Objective evaluation requires quantitative data. While the optimal CPA is highly cell-type dependent, studies provide clear performance benchmarks for glycerol and trehalose, both alone and in combination.
A study on human red blood cells (RBCs) found that trehalose yielded significantly higher post-thaw survival compared to glycerol (54.8% vs. 37.9%).[10] After 10 days of cold storage post-thaw, the hemolysis rate was much lower for cells preserved in trehalose (29.0%) compared to those in glycerol (60%), suggesting trehalose provides better long-term stability for RBCs.[10]
However, the true potential of these CPAs is often realized in combination. Research on human adipose-derived stem cells (ADSCs) demonstrated a powerful synergistic effect. When used individually, both glycerol and trehalose resulted in lower viability than the standard 10% DMSO solution.[9] But a combination of 1.0 M trehalose and 20% glycerol achieved a post-thaw viability of 77%, significantly higher than either agent alone.[9][11] Critically, this combination not only matched the viability of the DMSO control but also resulted in significantly higher cell migration capability, indicating superior preservation of cell function.[9][11]
Summary of Performance Characteristics
| Parameter | Glycerol | β,β-Trehalose | Key Experimental Insights |
| Primary Mechanism | Penetrating; colligative freezing point depression, reduces intracellular ice.[5][6] | Non-penetrating; water replacement, vitrification, membrane stabilization.[8][9] | Mechanisms are complementary, suggesting strong potential for combination formulas.[9] |
| Cell Permeability | High | Low (requires delivery mechanism for intracellular effect).[7] | Glycerol can facilitate trehalose's protective action, possibly by aiding membrane interaction.[9] |
| Post-Thaw Viability | Moderate to high, but cell-type dependent.[10] | Can be superior to glycerol, especially for certain cell types like RBCs.[10] | A 1.0 M Trehalose + 20% Glycerol combination yielded 77% viability in ADSCs, outperforming either agent alone.[9] |
| Ice Inhibition | Weakens water crystallization process.[9] | Excellent vitrifying agent; prevents ice crystal formation.[8][9] | Both are used at high concentrations (>10 wt%) to effectively inhibit ice.[12] |
| Toxicity | Can be toxic at high concentrations.[7] | Generally considered non-toxic and biocompatible.[4][7] | The combination of trehalose and glycerol is noted as an effective non-toxic recipe for ADSCs.[9] |
| Functional Recovery | Generally good, but can be suboptimal. | Can be excellent. | ADSCs preserved in a Trehalose/Glycerol mix showed significantly higher migration than the DMSO control group.[11] |
Pillar 3: Self-Validating Experimental Protocols
Trustworthy data comes from robust and reproducible methodologies. The following protocols outline a self-validating system for comparing the efficacy of glycerol and trehalose. The key is not just to measure viability immediately after thawing, but to assess total cell recovery and functional health after a period of culture.
Workflow: Evaluating Cryoprotectant Efficacy
Caption: Standardized workflow for cryopreservation and efficacy testing.
Detailed Methodologies
1. Preparation of Cryopreservation Media
-
Objective: To prepare sterile CPA solutions at working concentrations.
-
Materials: Base medium (e.g., DMEM), Fetal Bovine Serum (FBS), Glycerol (cell culture grade), β,β-Trehalose, 0.22 µm sterile filters.
-
Protocol:
-
Glycerol Solution (20% v/v): In a sterile biosafety cabinet, combine 8 mL of base medium + FBS with 2 mL of sterile glycerol. Mix thoroughly.
-
Trehalose Solution (1.0 M): Dissolve the required mass of trehalose in the base medium to achieve a 1.0 M concentration. This will require warming and stirring. Once dissolved, sterile filter the solution.
-
Combination Solution: Prepare a solution containing both 20% glycerol and 1.0 M trehalose in your base medium. Sterile filter.
-
Control: Use your standard cryopreservation medium (e.g., 90% FBS, 10% DMSO).
-
Pre-cool all solutions to 4°C.
-
2. Cell Freezing Protocol (Controlled-Rate Freezing)
-
Causality: Slow, controlled cooling (approx. -1°C/minute) is critical.[1] It allows water to slowly move out of the cells and freeze externally, preventing the formation of lethal intracellular ice.
-
Protocol:
-
Harvest cells during the logarithmic growth phase. Perform a cell count and viability check (e.g., Trypan Blue) to establish a baseline.
-
Centrifuge the cell suspension and resuspend the pellet in cold (4°C) base medium to a concentration of 2-10 million cells/mL.
-
Slowly, drop by drop, add an equal volume of the cold CPA solution to the cell suspension while gently agitating. This prevents osmotic shock.
-
Aliquot 1 mL of the final cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and place them in a -80°C freezer overnight. This apparatus provides a cooling rate of approximately -1°C/minute.[13]
-
The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.
-
3. Thawing and Post-Thaw Assessment
-
Causality: Thawing must be done rapidly.[13] Slow thawing allows small, less harmful ice crystals to recrystallize into larger, damaging ones.[14][15]
-
Protocol:
-
Retrieve a vial from liquid nitrogen and immediately place it in a 37°C water bath.[13] Agitate gently until only a small ice crystal remains.
-
In a sterile hood, transfer the vial contents to a 15 mL conical tube.
-
Crucial Step - CPA Removal: Slowly, drop-by-drop, add 10 mL of warm (37°C) culture medium to the cell suspension to dilute the CPA. Abrupt dilution can cause osmotic shock and cell lysis.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh culture medium.
-
Immediate Assessment (Timepoint 0):
-
Total Cell Recovery: Count the total number of viable cells using a hemocytometer and Trypan Blue. Compare this to the number of cells initially frozen. This is a more accurate measure of success than viability alone.[16]
-
Viability: Calculate the percentage of live cells (live cells / total cells).
-
-
Post-Culture Assessment (Timepoint 24h & 48h):
-
Plate the remaining cells in a culture flask or plate.
-
After 24 and 48 hours, assess cell viability again using a method like a Calcein-AM/Ethidium Homodimer-1 live/dead assay.[17] This is critical as some cryoinjury leads to delayed apoptosis, which is missed by immediate post-thaw analysis.[16][17]
-
Perform functional assays relevant to your cell type (e.g., proliferation assay, migration assay, differentiation potential).[9]
-
-
Conclusion and Senior Scientist Insights
The experimental evidence does not point to a single "best" cryoprotectant between glycerol and trehalose. Instead, it reveals a more nuanced reality: the optimal cryopreservation strategy often lies in harnessing their distinct and complementary mechanisms of action.
-
For researchers prioritizing non-toxicity and extracellular stability, particularly for cells sensitive to penetrating CPAs like RBCs, trehalose presents a strong, biocompatible option.[4][10]
-
Glycerol remains a reliable and effective penetrating CPA, especially for established protocols and cell lines where its toxicity is manageable.[1][3]
-
The most promising path forward, as demonstrated with ADSCs, is the development of combination formulations. By pairing a penetrating agent like glycerol with a non-penetrating stabilizer like trehalose, it is possible to achieve protection from both intracellular and extracellular freezing damage, leading to higher viability, stability, and, most importantly, superior functional recovery.[9][11]
The future of cryopreservation will likely involve not an "either/or" decision, but a rational design of CPA "cocktails" tailored to specific cell types, leveraging the unique strengths of molecules like glycerol and trehalose to push the boundaries of long-term biological preservation.
References
-
Chen, X., et al. (2021). The combination of trehalose and glycerol: an effective and non-toxic recipe for cryopreservation of human adipose-derived stem cells. Stem Cell Research & Therapy, 12(1), 439. [Link]
-
Song, Y., et al. (2017). The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue. Plastic and Reconstructive Surgery Global Open, 5(10), e1513. [Link]
-
Wikipedia. (n.d.). Cryopreservation. Retrieved February 2, 2026, from [Link]
-
Al-Otaibi, N. A. (2016). Differential effects of glycerol and trehalose on RBCs cryosurvival quality. Journal of Blood & Lymph, 6(3). [Link]
-
Chen, X., et al. (2021). The Combination of Trehalose and Glycerol: An Effective and Non-Toxic Recipe for Cryopreservation of Human Adipose-Derived Stem Cells. ResearchGate. [Link]
-
Stockholm University. (2024). Unlocking Cryoprotection: The Role of Glycerol in Supercooled Water. [Link]
-
Rich, J. R., et al. (2007). Cryoprotection with l- and meso-Trehalose: Stereochemical Implications. Organic Letters, 9(19), 3733–3736. [Link]
-
Inaba, T., et al. (2024). Effects of Trehalose and Antifreeze Glycoproteins on Long-Term Storage of Cryopreserved Trehalose-Transporter Expressing Cells and on Ice Recrystallization. Crystal Growth & Design. [Link]
-
Slater, A. W., & Gibson, M. I. (2024). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. Molecular Systems Design & Engineering. [Link]
-
Jo, C.-H., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 122. [Link]
-
Malaguarnera, G., et al. (2014). Effect of trehalose on cryopreservation of pure peripheral blood stem cells. Biomedical Reports, 2(5), 743–746. [Link]
-
Singh, S. K., et al. (2025). Proteomic approach for evaluating cryoprotectant formulations for enhanced post-cryopreservation recovery of yeast. Cryobiology. [Link]
-
Fernando, P. U. A. I., et al. (2025). Do Inhibition Studies of Ice Crystallization Indicate Cryoprotectant Efficacy? Langmuir. [Link]
-
Slater, A. W., et al. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules, 21(7), 2692–2703. [Link]
-
Wikipedia. (n.d.). Cryoprotectant. Retrieved February 2, 2026, from [Link]
-
Zhao, G., et al. (2021). Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges. Advanced Science, 8(11), 2002425. [Link]
-
ResearchGate. (n.d.). Efficacy assessment of different cryoprotectants for preserving the viability of Enterobacterales strains at − 20 °C. Retrieved February 2, 2026, from [Link]
-
bioRxiv. (2025). High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity. [Link]
-
Deller, R. C., et al. (2022). Ice Recrystallization Inhibition Is Insufficient to Explain Cryopreservation Abilities of Antifreeze Proteins. Biomacromolecules, 23(2), 579–587. [Link]
-
ResearchGate. (2025). Do Inhibition Studies of Ice Crystallization Indicate Cryoprotectant Efficacy? | Request PDF. [Link]
-
Song, Y., et al. (2017). The Effect of Glycerol as a Cryoprotective Agent in the Cryopreservation of Adipose Tissue. Plastic and Reconstructive Surgery Global Open, 5(10), e1513. [Link]
-
ResearchGate. (n.d.). Post-thaw cell viability (%) after 24 and 48 h of culture-slow thawing protocol. Retrieved February 2, 2026, from [Link]
-
BioLife Solutions. (n.d.). METHODS FOR IMPROVING CRYOPRESERVATION YIELD. Retrieved February 2, 2026, from [Link]
-
Deller, R. C., et al. (2014). Designing ice recrystallization inhibitors: from antifreeze (glyco)proteins to small molecules. RSC Publishing. [Link]
-
Slater, A. W., et al. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. ACS Publications. [Link]
Sources
- 1. Cryopreservation - Wikipedia [en.wikipedia.org]
- 2. Unlocking Cryoprotection: The Role of Glycerol in Supercooled Water - Stockholms universitet [su.se]
- 3. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 4. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Key Differences Between Cryoprotectant Types - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The combination of trehalose and glycerol: an effective and non-toxic recipe for cryopreservation of human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proteomic approach for evaluating cryoprotectant formulations for enhanced post-cryopreservation recovery of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing ice recrystallization inhibitors: from antifreeze (glyco)proteins to small molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
validation of beta,beta-trehalose to prevent protein aggregation
Publish Comparison Guide: Validation of Trehalose for Protein Aggregation Prevention
Executive Summary
In the landscape of biologic formulation, preventing protein aggregation is the primary critical quality attribute (CQA) for ensuring efficacy and safety. While sucrose and arginine are common stabilizers, Trehalose (
This guide provides an objective, data-driven validation of Trehalose, contrasting its performance with industry standards (Sucrose, Arginine, Sorbitol). It clarifies the critical stereochemical distinction often overlooked: commercial pharmaceutical-grade trehalose is the
Technical Identity & Isomer Specificity
Before validating performance, we must define the molecule. "Trehalose" in pharmaceutical contexts refers exclusively to
- -Trehalose: The natural, non-reducing disaccharide found in extremophiles. It possesses a unique 1,1-glycosidic bond that is highly resistant to acid hydrolysis and cleavage by non-specific glycosidases.
- -Trehalose (Isotrehalose): A rare isomer not naturally abundant or used in standard compendial formulations.[1]
-
Why it Matters: The
linkage confers exceptional chemical stability. Unlike sucrose, which hydrolyzes into glucose and fructose (reducing sugars) at pH < 5, -trehalose remains intact, preventing the Maillard reaction (browning/glycation) that degrades therapeutic proteins.
Guidance: Ensure your raw material Certificate of Analysis (CoA) specifies
-Trehalose Dihydrate (USP/EP/JP grade).
Mechanistic Insight: The "Water Replacement" vs. "Preferential Exclusion"
Trehalose prevents aggregation through two distinct, state-dependent mechanisms. Understanding this causality is required for rational experimental design.
A. Liquid State: Preferential Exclusion
In aqueous solution, trehalose is preferentially excluded from the protein surface due to its high surface tension and hydration shell. This creates a thermodynamic pressure that forces the protein to minimize its exposed surface area, favoring the compact, native folded state over the expanded, aggregation-prone unfolded state.
B. Dried/Frozen State: Water Replacement & Vitrification
During lyophilization, water is removed. Without stabilization, proteins "relax" and unfold. Trehalose molecules, via their hydroxyl groups, form hydrogen bonds with the protein surface, effectively "replacing" the water shell. Simultaneously, trehalose forms a rigid amorphous glass with a high glass transition temperature (
Mechanism Visualization
Figure 1: Dual-mechanism action of Trehalose in preventing protein aggregation across liquid and solid states.
Comparative Performance Review
The following data summarizes the performance of Trehalose against key alternatives.
Table 1: Comparative Attributes of Protein Stabilizers
| Feature | Sucrose | L-Arginine | Sorbitol | |
| Primary Mechanism | Preferential Exclusion / Water Replacement | Preferential Exclusion / Water Replacement | Surface Binding / Repulsion | Preferential Exclusion |
| Glass Transition ( | High (~115°C) | Medium (~65°C) | Low (Crystallizes) | Low (-2°C) |
| Acid Stability (pH < 5) | High (Stable linkage) | Low (Hydrolyzes) | Stable | Stable |
| Reducing Potential | Non-Reducing | Non-Reducing (unless hydrolyzed) | Non-Reducing | Non-Reducing |
| Maillard Risk | Negligible | High (if hydrolyzed) | Low | Low |
| Cryoprotection | Excellent | Excellent | Poor (Crystallizes) | Moderate |
Key Takeaway: While Sucrose is effective, Trehalose is superior for lyophilized products due to its higher
Experimental Validation Protocols
To validate Trehalose in your specific protein system, execute the following self-validating workflows.
Protocol A: Thermal Shift Assay (TSA/DSF)
Objective: Determine the increase in protein melting temperature (
-
Preparation: Prepare Protein X at 1 mg/mL in buffer (e.g., 20mM Histidine, pH 6.0).
-
Screening: Prepare a Trehalose concentration series: 0mM, 100mM, 250mM, 500mM.
-
Dye Addition: Add SYPRO Orange (5x final concentration).
-
Ramping: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Validation Criteria: A positive shift in
( C) at 250mM validates the "Preferential Exclusion" mechanism for your specific protein.
Protocol B: Accelerated Stability & SEC-HPLC
Objective: Quantify prevention of soluble aggregates under stress.
-
Formulation:
-
Control: Protein (5 mg/mL) + Buffer.
-
Test: Protein (5 mg/mL) + Buffer + 250mM Trehalose.
-
Comparator: Protein (5 mg/mL) + Buffer + 250mM Sucrose.
-
-
Stress Condition: Incubate at 40°C / 75% RH for 14 days (Liquid) or 50°C for 4 weeks (Lyophilized).
-
Analysis: Inject 20 µg load onto a Size Exclusion Column (e.g., TSKgel G3000SWxl).
-
Quantification: Calculate % High Molecular Weight (HMW) species relative to the Monomer peak.
Validation Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating excipient efficacy.
References
-
Ohtake, S., & Wang, Y. J. (2011). Trehalose: Current Use and Future Applications in Pharmaceutical Formulation. Journal of Pharmaceutical Sciences.
-
Crowe, J. H., et al. (1984). Preservation of membranes in anhydrobiotic organisms: the role of trehalose. Science.
-
Jain, N. K., & Roy, I. (2009). Effect of trehalose on protein structure. Protein Science.
-
Mensink, M. A., et al. (2017).[2] How Sugars Protect Proteins in the Solid State and During Drying (Review): Mechanisms of Stabilization in Relation to Stress Conditions. European Journal of Pharmaceutics and Biopharmaceutics.
-
Richards, A. B., et al. (2002).[1] Trehalose: a review of properties, history of use and human tolerance. Food and Chemical Toxicology.
Sources
Comparative Guide: Analytical Methods for Trehalose Isomer Quantification
Executive Summary & Isomer Landscape[1]
Trehalose is a non-reducing disaccharide composed of two glucose units linked by a 1,1-glycosidic bond.[1][2] While
Accurate quantification and separation of these isomers are critical in two main contexts:
-
Pharmaceutical QC: Ensuring the purity of
-trehalose excipients, as isomer impurities can alter the glass transition temperature ( ) and stability of lyophilized protein formulations. -
Biological Research: Distinguishing endogenous stress-response trehalose from other co-eluting disaccharides in complex matrices (e.g., plant extracts, yeast).[1]
This guide compares the four primary analytical methodologies: HPAEC-PAD , HPLC-RI/ELSD , GC-MS , and LC-MS/MS .
Method 1: HPAEC-PAD (The High-Resolution Gold Standard)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is widely regarded as the most sensitive method for carbohydrate analysis without derivatization.[1]
Mechanism of Action
At high pH (>12), the hydroxyl groups of trehalose become weakly ionized (
Protocol: Isomer Separation Workflow
-
Column: Dionex CarboPac PA1 (4 × 250 mm) or PA20.[1]
-
Guard Column: CarboPac PA1 Guard (4 × 50 mm).
-
Mobile Phase:
-
Gradient Program:
-
0–20 min: Isocratic 100 mM NaOH (Separates neutral/weakly acidic sugars).
-
20–30 min: Ramp to 250 mM NaOAc (Elutes strongly retained oligosaccharides).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Pulsed Amperometric Detection (Waveform A, Gold Electrode).
Expert Insight: The "Matrix Trap"
While HPAEC-PAD offers superior resolution for linkage isomers (separating
-
Recommendation: Use HPAEC-PAD for purity testing of raw materials (QC).[1] For plant/tissue extracts, validate with GC-MS or enzymatic digestion (trehalase).[1]
Method 2: HPLC-RI/ELSD (The QC Workhorse)
For routine quality control where concentrations are in the millimolar range, standard HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) is the industry standard due to robustness and low cost.[1]
Mechanism of Action
Separation typically utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or Ligand Exchange .[1] HILIC separates based on polarity and hydrogen bonding, effective for separating trehalose from reducing sugars (glucose, maltose).[1]
Protocol: HILIC-ELSD Workflow
-
Column: Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or TSKgel Amide-80.[1]
-
Mobile Phase:
-
Isocratic Method: 80% B / 20% A.[1]
-
Temperature: 35°C (Critical for resolution).
-
Detection (ELSD): Drift tube temp 50°C, Gain 10.
Expert Insight: Isomer Limitations
Standard HPLC-RI often struggles to baseline-separate
Method 3: GC-MS (The Structural Validator)
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for complex matrices.[1] It requires derivatization to make the sugars volatile.[1]
Mechanism of Action
Trehalose is converted into a volatile trimethylsilyl (TMS) derivative.[1] The GC column separates based on boiling point and polarity, while the MS provides a fragmentation fingerprint.[1]
Protocol: Derivatization & Analysis
-
Lyophilization: Samples must be completely dry.
-
Oximation (Optional): Incubate with methoxyamine hydrochloride in pyridine (prevents anomerization of reducing sugars, though trehalose is non-reducing, this helps with co-contaminants).[1]
-
Silylation: Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1] Incubate at 80°C for 30 min.
-
GC Parameters:
-
MS Detection: EI source, SIM mode (m/z 361 for trehalose specific fragment).
Expert Insight: The "Resolution" Solver
GC-MS is the only method that reliably separates trehalose from co-eluting matrix interferences found in HPAEC.[1] Furthermore, the
Comparative Analysis & Decision Matrix
Quantitative Performance Metrics
| Feature | HPAEC-PAD | HPLC-RI/ELSD | GC-MS | LC-MS/MS |
| LOD | 10–50 pmol (High) | 1–10 nmol (Low) | 0.1–1 pmol (High) | 1–10 fmol (Ultra) |
| Isomer Resolution | Excellent ( | Moderate (Column dependent) | High (via retention time) | High (via RT + transitions) |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal (Dilute & Shoot) | High (Derivatization) | Minimal |
| Matrix Tolerance | Low (Co-elution risks) | Moderate | High | High |
| Primary Use | Purity Analysis, Water Analysis | QC of Excipients, Food | Complex Bio-extracts | PK Studies, Trace Analysis |
Decision Logic Visualization
Figure 1: Decision tree for selecting the optimal trehalose quantification method based on sample matrix and sensitivity requirements.
Emerging Technology: Terahertz Spectroscopy
For solid-state analysis of pharmaceutical powders, Terahertz Time-Domain Spectroscopy (THz-TDS) has emerged as a powerful tool.[1] Unlike IR, which struggles to distinguish the subtle crystal packing differences between
References
-
Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. Source: ACS Omega, 2017.[1] URL:[Link] Significance:[1][2][3][4][5][6][7][8][9][10] Definitive comparison of Enzymatic, HPLC-RI, and LC-MS/MS methods, highlighting the sensitivity gap.
-
Trehalose determination in linseed subjected to osmotic stress. HPAEC-PAD analysis: an inappropriate method. Source: Physiologia Plantarum, 2012.[1] URL:[Link] Significance: Critical paper demonstrating the "matrix trap" where HPAEC overestimates trehalose in plants by 7-13 fold compared to GC-MS.[1][8]
-
Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by HILIC-MS. Source: Molecules, 2023.[1] URL:[Link] Significance: Modern protocol for separating trehalose and its phosphorylated precursor using HILIC-MS.[1]
-
Studies on qualitative and quantitative detection of trehalose purity by terahertz spectroscopy. Source: Food Science & Nutrition, 2020.[1] URL:[Link] Significance: Validates THz spectroscopy for distinguishing solid-state isomers.
Sources
- 1. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of trans-galactooligosaccharides in foods using HPAE-PAD | Separation Science [sepscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
efficacy of alpha,beta-trehalose vs beta,beta-trehalose in vitrification
Comparative Guide: Efficacy of -Trehalose vs. -Trehalose in Vitrification
Executive Summary: The Isomer Distinction
In the field of cryopreservation,
-
Vitrification Efficacy (
): -trehalose is superior to both and isomers. The natural symmetry of the linkage provides the highest conformational rigidity, resulting in the highest required for stable glass formation. -
Enzymatic Stability:
-trehalose exhibits superior resistance to hydrolysis by trehalase enzymes compared to and forms. This makes it a high-value candidate for preserving biological samples rich in metabolic enzymes where natural trehalose would degrade. -
Solubility & Interaction:
-trehalose presents a unique solubility profile due to its anomeric asymmetry, often acting as a "bridge" molecule in complex multi-sugar vitrification cocktails.
Technical Comparison: Physicochemical Properties
The efficacy of a cryoprotectant in vitrification is governed by its ability to inhibit ice crystal formation (high
| Feature | Impact on Vitrification | |||
| Glycosidic Linkage | 1,1- | 1,1- | 1,1- | Determines molecular flexibility. |
| Linkage Lifetime (ns) | 4.74 (Most Rigid) | 3.16 | 3.13 | Higher rigidity = Higher |
| Enzymatic Resistance | Low (Degraded by Trehalase) | Moderate | High (Resistant) | |
| Symmetry | Asymmetric | Symmetry favors higher packing density in glass state. | ||
| Hygroscopicity | Low | Moderate | Moderate | Lower hygroscopicity prevents moisture re-absorption. |
The "Rigidity Hypothesis"
Molecular Dynamics (MD) simulations reveal that the glycosidic linkage stability is the primary driver of vitrification performance.
- -Trehalose: The rigid "clam-shell" structure traps water molecules effectively, preventing them from nucleating into ice.
-
&
-Trehalose: These isomers exhibit faster internal rotational motions (approx. 3.1 ns lifetime vs 4.7 ns for ). This increased flexibility lowers the energy barrier for devitrification (crystallization) during warming, making them less effective as standalone vitrifying agents but potentially useful as plasticizers.
Critical Note on Polymorphs vs. Isomers: Do not confuse Isomers (chemical connectivity:
vs) with Polymorphs (crystalline arrangements: , ). This guide focuses on chemical isomers.
Mechanistic Pathways: Why Isomers Behave Differently
The following diagram illustrates the divergent pathways of these isomers during the cooling and warming phases of vitrification.
Experimental Protocol: Comparative Vitrification Assay
To objectively test the efficacy of
Materials
-
Base Medium: M199 HEPES buffered medium + 20% Human Serum Albumin (HSA).
-
Cryoprotectants (CPAs): Ethylene Glycol (EG), DMSO.[2]
-
Test Sugars:
-
Control Group A: 0.5 M Sucrose (Standard).
-
Control Group B: 0.5 M
-Trehalose (High Purity). -
Experimental Group C: 0.5 M
-Trehalose. -
Experimental Group D: 0.5 M
-Trehalose.
-
Workflow
-
Equilibration (ES):
-
Transfer oocytes into Equilibration Solution (7.5% EG + 7.5% DMSO in Base Medium).
-
Duration: 5–10 minutes at Room Temperature (25°C).
-
Validation: Oocytes must shrink and then return to near-original volume (re-expansion).
-
-
Vitrification (VS) - The Variable Step:
-
Transfer oocytes into Vitrification Solution (15% EG + 15% DMSO + 0.5 M Test Sugar ).
-
Duration: < 60 seconds.
-
Critical Action: Minimize volume. Load oocytes onto Cryotop/carrier with <0.1 µL of solution.
-
Plunge: Immediately submerge in Liquid Nitrogen (
).
-
-
Warming & Dilution (Stepwise Rehydration):
-
TS (Thawing Solution): 1.0 M Test Sugar in Base Medium (37°C, 1 min). High osmotic pressure prevents swelling.
-
DS (Dilution Solution): 0.5 M Test Sugar in Base Medium (3 min).
-
WS (Washing Solution): Base Medium only (5 min, twice).
-
-
Assessment Metrics:
-
Morphological Survival: Intact membrane, no cytoplasmic leakage.
-
Osmotic Response: Ability to re-expand in culture medium.
-
Developmental Competence: Rate of cleavage to 2-cell stage after IVF/activation.
-
Expected Outcomes[1][3][4]
- -Trehalose: Highest survival (>90%) due to optimal glass stability.
-
-Trehalose: Slightly lower survival (~80-85%) due to lower
, UNLESS the medium contains residual enzymatic contaminants, in which case will outperform significantly by avoiding hydrolysis.
References
-
Molecular Dynamics of Trehalose Isomers
-
Title: Effect of trehalose on protein structure.[3]
- Source: NIH / PMC
- Key Finding: Establishes glycosidic linkage lifetimes: (4.74 ns) vs (3.13 ns).
-
-
Stereochemical Implications in Cryoprotection
- Title: Cryoprotection with L- and meso-Trehalose: Stereochemical Implic
- Source: NIH / PMC
- Key Finding: Meso-trehalose (analogous to neotrehalose in symmetry disruption) is inferior to natural trehalose due to a 75°C drop in .
-
Enzymatic Synthesis & Specificity
- Title: Rapid One-step Enzymatic Synthesis and All-aqueous Purific
- Source: NIH / PubMed
- Key Finding: Discusses the synthesis of analogues and their resistance/susceptibility to specific trehalose synthases.
-
Trehalose in Oocyte Vitrification
Sources
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. Buy alpha,beta-Trehalose | 585-91-1 [smolecule.com]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. A combination of hydroxypropyl cellulose and trehalose as supplementation for vitrification of human oocytes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of trehalose vitrification and artificial oocyte activation on the development competence of human immature oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Interaction of Trehalose Isomers with Lipid Membranes
Executive Summary: The Stereochemical Imperative
In the field of biostabilization, trehalose is not merely a sugar; it is a structural excipient whose efficacy is dictated by precise stereochemistry.[1] While
This guide objectively compares the membrane interaction profiles of these three isomers. The data reveals that geometry is destiny : the unique "clam-shell" conformation of the
The Isomers: Structural & Physicochemical Profiles
Before analyzing membrane interaction, we must distinguish the contenders based on their glycosidic linkage and resulting topology.
| Feature | |||
| Linkage | 1,1- | 1,1- | 1,1- |
| Origin | Ubiquitous in anhydrobiotes (yeast, tardigrades) | Synthetic / Rare (Koji extracts) | Synthetic / Starch hydrolysates |
| Conformation | Rigid "Clam-Shell" ( | Flexible, multiple conformers | Linear/Extended |
| Solubility | High (forms dihydrate crystals) | Different solubility profile | High |
| Glass Transition ( | ~115°C (dry) | Similar range | Similar range |
Comparative Performance: Membrane Interaction
The stabilizing effect of trehalose is measured by its ability to depress the Phase Transition Temperature (
-Trehalose: The "Clam-Shell" Bridge[1][4]
-
Mechanism: The
linkage constrains the molecule into a curved, rigid "clam-shell" shape. This curvature perfectly matches the distance between phosphate headgroups in a lipid bilayer. -
Interaction: It acts as a molecular splint , hydrogen-bonding simultaneously to the phosphate and carbonyl groups of adjacent lipids.[2]
-
Outcome:
-Trehalose: The Flexible Failure[1]
-
Mechanism: The mixed axial-equatorial linkage introduces rotational flexibility.[2] The molecule lacks a single, stable "bridging" conformation.
-
Interaction: It cannot span the headgroups effectively. Instead of bridging, it likely interacts with single lipids or water clusters, failing to enforce lipid spacing.[2]
-
Outcome:
-Trehalose: The Steric Mismatch[1]
-
Mechanism: The
linkage results in a more extended, linear topography. -
Interaction: The hydroxyl groups are not positioned to satisfy the "three-point" hydrogen bonding requirement of the lipid headgroups (phosphate oxygens + carbonyls).
-
Outcome:
Mechanistic Visualization (Pathway Diagram)[1]
The following diagram illustrates the "Geometry is Destiny" concept, contrasting the successful bridging of
Caption: Mechanistic divergence of trehalose isomers. Only the
Experimental Protocols for Validation
To verify these interactions in your own lab, use the following self-validating protocols.
Differential Scanning Calorimetry (DSC)
Purpose: Quantify the shift in Phase Transition Temperature (
-
Liposome Preparation:
-
Sample Preparation:
-
Air-dry 20 µL of the liposome suspension in a DSC aluminum pan at 25°C for 24 hours.
-
Transfer to a vacuum oven (0.1 mbar) at 40°C for 12 hours to remove residual bulk water.
-
Hermetically seal the pans.
-
-
Measurement:
Calcein Leakage Assay (Functional Validation)
Purpose: Assess membrane integrity after a freeze-dry cycle.[2]
-
Encapsulation: Prepare LUVs as above, but hydrate with 100 mM Calcein (self-quenching concentration).
-
Purification: Remove unencapsulated calcein using a Sephadex G-50 spin column.[2]
-
Treatment: Add isomer solutions (externally) to final concentration of 50 mM.
-
Stress Test: Lyophilize samples (Freeze -40°C, Vacuum <100 mTorr, 24h). Rehydrate with buffer.[2]
-
Quantification:
Summary of Key Data
| Metric | |||
| H-Bonds per Molecule (MD Sim) | 2.8 (Long-lived) | < 2.0 (Transient) | < 2.0 (Transient) |
| Effect on DPPC | Depressed (~40°C) | Unchanged (~65°C) | Unchanged (~65°C) |
| Vesicle Fusion Inhibition | High | Low | Low |
| Biological Selection | Selected (Anhydrobiosis) | Not Selected | Not Selected |
Conclusion: The superiority of
References
-
Albertorio, F., et al. (2007).[2][6] "The α,α-(1→1) Linkage of Trehalose Is Key to Anhydrobiotic Preservation."[2][6][5][7] Journal of the American Chemical Society. Link[2]
-
Crowe, J. H., et al. (1984).[2][8] "Preservation of membranes in anhydrobiotic organisms: the role of trehalose."[3][8] Science. Link[2]
-
Pereira, C. S., & Hünenberger, P. H. (2008).[2] "Interaction of the Disaccharide Trehalose with a Phospholipid Bilayer: A Molecular Dynamics Study." Biophysical Journal.[2] Link
-
Lee, C. W. B., et al. (1989).[2] "Dipolar interactions in the headgroup region of phospholipid bilayers: A molecular dynamics study." Journal of Chemical Physics. Link[2]
-
Simperler, A., et al. (2006).[2] "Glass transition temperatures of glucose, sucrose, and trehalose: experimental and molecular dynamics study." Journal of Physical Chemistry B. Link[2]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Trehalose - Wikipedia [en.wikipedia.org]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
comparative study of disaccharides for lyophilization effectiveness
Executive Summary: The "Gold Standard" Duel
In the lyophilization of biologics, the choice of lyoprotectant is rarely a trivial preference—it is a determinant of the drug product's shelf-life and efficacy. While numerous excipients exist, Sucrose and Trehalose have emerged as the non-reducing disaccharide "gold standards."
-
The Verdict: Trehalose is the superior choice for aggressive storage conditions (high temperature/humidity) and rapid drying cycles due to its higher glass transition temperature (
). However, Sucrose remains the industry workhorse for standard cold-chain products ( C) due to its cost-effectiveness and proven track record in preventing protein surface denaturation during the freezing step. -
The "Do Not Use" List: Reducing sugars like Lactose and Maltose are generally contraindicated for therapeutic proteins due to the risk of Maillard reaction-induced browning and degradation.
Mechanistic Foundation
To choose the right excipient, one must understand how they stabilize proteins. It is not merely about "filling space"; it is about arresting molecular mobility and substituting water.
The Two Pillars of Stabilization
We rely on two theoretical models to explain disaccharide efficacy. In practice, both mechanisms likely operate simultaneously.
-
Water Replacement Theory: During drying, the disaccharide forms hydrogen bonds with the protein surface, effectively "replacing" the hydration shell that is being removed.[1][2] This prevents the protein from unfolding (denaturing) to satisfy its hydrogen bonding potential.
-
Vitrification (Glassy State) Theory: The excipient forms a rigid, amorphous glass matrix.[3] This high-viscosity environment immobilizes the protein, preventing translational motion and conformational changes (aggregation) on a kinetic timescale.
Figure 1: Dual mechanisms of protein stabilization by disaccharides during lyophilization.
The Contenders: Quantitative Comparison
The physical properties of the lyoprotectant dictate the lyophilization cycle parameters. A higher
Table 1: Physicochemical Properties of Key Disaccharides
| Feature | Sucrose | Trehalose | Lactose | Maltose |
| Type | Non-Reducing | Non-Reducing | Reducing (Risk) | Reducing (Risk) |
| ~ -34°C | ~ -30°C | ~ -28°C | ~ -29°C | |
| ~ 65°C | ~ 115°C | ~ 105°C | ~ 43°C | |
| Crystallization Tendency | Moderate | Low | High | Moderate |
| Hygroscopicity | High | Low | Moderate | High |
| Maillard Reaction Risk | Negligible | Negligible | High | High |
| Primary Use Case | Cold Chain ( | Room Temp / Aggressive Drying | Bulking (rarely stabilizing) | N/A |
Expert Insight:
-
Advantage: Trehalose has a slightly higherngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> than sucrose.[4] This means you can set your shelf temperature about 2-4°C higher during primary drying with trehalose, potentially shaving hours off the cycle time. -
Advantage: The dry statengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> of Trehalose is significantly higher (~115°C vs ~65°C). If your product accidentally encounters a temperature spike (e.g., 40°C during shipping), sucrose is closer to its rubbery transition (where degradation accelerates) than trehalose.
Experimental Protocol: Screening & Optimization
Do not rely on literature values alone. Buffer salts and protein concentration shift
The Screening Workflow
Figure 2: Step-by-step screening workflow for lyoprotectant selection.
Detailed Methodology
Step 1: Differential Scanning Calorimetry (DSC)
-
Goal: Find the glass transition of the freeze-concentrated solution (
). -
Protocol:
-
Load 20µL of liquid formulation into aluminum pans.
-
Cool to -60°C at 5°C/min.
-
Heat to 20°C at 5°C/min.
-
Identify the endothermic shift in the baseline.
-
Criteria: The excipient with the higher
allows for faster drying.
-
Step 2: The Lyophilization Cycle (Conservative)
-
Freezing: Ramp to -50°C (1°C/min), Hold 2 hours. Ensure complete solidification.
-
Primary Drying: Set Shelf Temperature (
) to 5°C below the determined . Chamber pressure: 100 mTorr.-
Why? If
, the cake collapses.
-
-
Secondary Drying: Ramp to 25°C (or higher if trehalose is used), hold until moisture < 1%.
Step 3: Stability Stress Test
-
Incubate lyophilized vials at 40°C / 75% RH for 4 weeks.
-
Pass Criteria: < 1% increase in aggregates (SEC-HPLC) and no cake collapse.
Decision Matrix: When to Use Which?
While Trehalose often looks better on paper, Sucrose is frequently chosen for supply chain reasons. Use this logic gate to decide.
Figure 3: Decision logic for selecting between Sucrose and Trehalose.
Summary of Logic:
-
Therapeutic Safety: Eliminate Lactose/Maltose immediately to avoid glycation (Maillard reaction).
-
Temperature Profile: If the supply chain cannot guarantee
C, Trehalose is mandatory due to its high dry ( C). Sucrose cakes may collapse or crystallize if exposed to high heat. -
Processing Speed: If you need to dry fast, Trehalose allows slightly higher primary drying temperatures.
References
-
Comparison of Sucrose and Trehalose for Protein Stabilization. Journal of Physical Chemistry B. (2024).[5][6][7] Comparing
and values.[5] -
Unraveling protein stabilization mechanisms: Vitrification and water replacement. Biochimica et Biophysica Acta.[5] (2013).[8][9] Definitive study on the dual mechanism of action.
-
Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase. Pharmaceutical Research. (2007).[9] Data on why Trehalose outperforms in storage stability.
-
Impact of sucrose level on storage stability of proteins in freeze-dried solids. Journal of Pharmaceutical Sciences. (2008). Investigation of sucrose concentration relative to stability.
-
Optimization of the Freeze Drying Process.TA Instruments Application Note.
determination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unraveling protein stabilization mechanisms: vitrification and water replacement in a glass transition temperature controlled system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Neuroprotective Effects of Trehalose Isomers: A Comparative Framework
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. The natural disaccharide trehalose has emerged as a promising candidate, with a growing body of evidence supporting its beneficial effects in models of neurodegenerative diseases. However, trehalose exists in different isomeric forms, primarily α,α-trehalose (commonly referred to as trehalose), β,β-trehalose (isotrehalose), and α,β-trehalose (neotrehalose). While α,α-trehalose has been the focus of extensive research, a significant knowledge gap exists regarding the comparative neuroprotective efficacy of its isomers.
This guide provides a comprehensive framework for validating the neuroprotective effects of these different trehalose isomers. It moves beyond a simple recitation of existing data to offer a forward-looking, hypothesis-driven approach for researchers aiming to fill this critical gap in the literature. We will first delve into the established neuroprotective mechanisms of α,α-trehalose, and then propose a rigorous, head-to-head experimental workflow to systematically compare its efficacy with that of its isomers.
The Structural Basis for Potential Differences in Neuroprotective Efficacy
The key distinction between trehalose, isotrehalose, and neotrehalose lies in the stereochemistry of their glycosidic bond, which links the two glucose units. This seemingly subtle structural difference has profound implications for their biological activity, particularly their stability and interaction with biomolecules.
| Feature | α,α-Trehalose | β,β-Trehalose (Isotrehalose) | α,β-Trehalose (Neotrehalose) |
| Glycosidic Bond | α,α-1,1 | β,β-1,1 | α,β-1,1 |
| Enzymatic Hydrolysis | Hydrolyzed by α-glucosidase (trehalase) | Hydrolyzed by both α- and β-glucosidase | Hydrolyzed by β-glucosidase |
| Natural Occurrence | Abundant in nature (bacteria, fungi, plants, invertebrates) | Found in starch hydrolysates; not isolated from living organisms | Not isolated from living organisms |
| Conformational Flexibility | More rigid (longer lifetime of internal motions) | More flexible (shorter lifetime of internal motions) | More flexible (shorter lifetime of internal motions) |
This table summarizes the key known differences between the three main trehalose isomers.
The difference in the glycosidic linkage is hypothesized to affect the molecule's overall shape, flexibility, and ability to interact with water and proteins. The greater rigidity of α,α-trehalose, for instance, may be a contributing factor to its superior protein-stabilizing properties.
Caption: Structural differences in the glycosidic bonds of trehalose isomers.
Established Neuroprotective Mechanisms of α,α-Trehalose
The neuroprotective effects of α,α-trehalose are thought to be mediated through two primary, interconnected mechanisms: the induction of autophagy and the stabilization of proteins.
Induction of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. In many neurodegenerative diseases, this process is impaired, leading to the accumulation of toxic protein aggregates. Trehalose has been shown to induce autophagy through an mTOR-independent pathway, which is a significant advantage as the mTOR-dependent pathway is often dysregulated in disease states. This induction of autophagy helps clear the buildup of pathological proteins such as mutant huntingtin, α-synuclein, and amyloid-β.
Caption: mTOR-independent autophagy induction by α,α-trehalose.
Protein Stabilization
α,α-Trehalose is a chemical chaperone that can stabilize proteins in their native conformation and prevent the aggregation of misfolded proteins. This is particularly relevant in neurodegenerative "proteinopathies" where the accumulation of aggregated proteins is a key pathological feature. The proposed mechanism involves trehalose's ability to preferentially hydrate proteins, effectively creating a protective "water-rich" environment that disfavors aggregation.
A Proposed "Head-to-Head" Experimental Framework for Isomer Comparison
Given the lack of direct comparative data, a structured, multi-tiered approach is necessary to validate and compare the neuroprotective effects of trehalose isomers. The following experimental workflow is proposed as a robust starting point for researchers in the field.
Caption: A multi-tiered workflow for validating neuroprotective effects.
Tier 1: In Vitro Biochemical and Biophysical Characterization
Objective: To assess the direct effects of each isomer on protein aggregation and stability in a cell-free environment.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
-
Protein Preparation: Prepare solutions of aggregation-prone proteins (e.g., amyloid-β 1-42, α-synuclein, or mutant huntingtin fragments) in appropriate buffers.
-
Isomer Incubation: Incubate the protein solutions with equimolar concentrations of α,α-trehalose, isotrehalose, and neotrehalose. Include a no-sugar control.
-
ThT Fluorescence Measurement: At regular intervals, take aliquots of each solution and add Thioflavin T. Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm). An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation kinetics curves. Compare the lag time and the maximum fluorescence intensity between the different isomer-treated groups and the control.
Rationale: This assay provides a quantitative measure of the ability of each isomer to inhibit the formation of amyloid fibrils, a key pathological hallmark of many neurodegenerative diseases.
Tier 2: Cell-Based Assays in Disease-Relevant Models
Objective: To evaluate the efficacy of each isomer in protecting neuronal cells from toxicity and in modulating key cellular pathways like autophagy.
Experimental Protocol: Assessing Autophagy Induction in a Neuronal Cell Line
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary neurons) and transfect with a plasmid expressing a fluorescently tagged autophagy marker (e.g., GFP-LC3).
-
Induce Proteotoxicity: Treat the cells with a known proteotoxic stressor (e.g., pre-aggregated α-synuclein fibrils or a proteasome inhibitor like MG132).
-
Isomer Treatment: Co-treat the stressed cells with α,α-trehalose, isotrehalose, and neotrehalose at various concentrations. Include a vehicle control.
-
Western Blot Analysis: Lyse the cells and perform a Western blot for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
-
Fluorescence Microscopy: Visualize the GFP-LC3 puncta in the cells using fluorescence microscopy. An increase in the number of puncta per cell suggests an induction of autophagy.
-
Cell Viability Assay: In parallel, assess cell viability using an MTT or LDH assay to correlate autophagy induction with a neuroprotective effect.
Rationale: This protocol provides a direct measure of each isomer's ability to induce autophagy, a key neuroprotective mechanism of trehalose. By correlating this with cell survival, a direct link between the mechanism and the protective effect can be established.
Tier 3: In Vivo Validation in Animal Models
Objective: To determine the in vivo efficacy of the most promising isomer(s) in a relevant animal model of a neurodegenerative disease.
Experimental Protocol: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)
-
Animal Grouping and Treatment: Group 5XFAD mice and wild-type littermates into treatment cohorts: vehicle control, α,α-trehalose, isotrehalose, and neotrehalose. Administer the isomers orally via drinking water.
-
Behavioral Testing: At specified time points, perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.
-
Histopathological Analysis: At the end of the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue. Stain for amyloid plaques (using antibodies against Aβ), neuroinflammation (Iba1 for microglia, GFAP for astrocytes), and neuronal loss (NeuN).
-
Biochemical Analysis: Homogenize brain tissue and perform ELISAs to quantify the levels of soluble and insoluble Aβ.
Rationale: This in vivo validation step is crucial to assess the translational potential of the trehalose isomers. It evaluates not only the direct effects on pathology but also the impact on cognitive function, which is the ultimate goal of any neuroprotective therapy.
Concluding Remarks and Future Directions
The exploration of trehalose isomers for neuroprotection is a nascent but highly promising field. While α,α-trehalose has laid a strong foundation, the potential of isotrehalose and neotrehalose remains largely untapped. The structural differences in their glycosidic linkages strongly suggest that their biological activities may not be identical. The experimental framework outlined in this guide provides a clear and logical path for researchers to systematically investigate these differences.
Future research should also focus on the pharmacokinetic and pharmacodynamic properties of these isomers, including their ability to cross the blood-brain barrier and their metabolic stability in vivo. A deeper understanding of how the subtle changes in stereochemistry influence the interaction of these sugars with water, proteins, and cellular membranes will be key to unlocking their full therapeutic potential. By undertaking these comparative validation studies, the scientific community can move closer to identifying a potentially more potent and effective trehalose-based therapy for devastating neurodegenerative diseases.
References
- Hosseinpour-Moghaddam, K., et al. (2021). Therapeutic potential of trehalose in neurodegenerative diseases: the knowns and unknowns. Cellular and Molecular Life Sciences, 78(1), 1-19.
- Lee, H. J., & Lee, S. J. (2018). Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction.
- Dragomanova, S., et al. (2024).
- Tan, Y. Q., et al. (2022). Profiling neuroprotective potential of trehalose in animal models of neurodegenerative diseases: a systematic review.
- Sevriev, B., et al. (2024).
- Bansal, S., et al. (2021). Comparison of efficacy of trehalose-based eye drops versus topical 0.1% Hyaluronic Acid for management of clinically significant dry eye using non-invasive investigational modalities.
- Inaoka, S., et al. (2023). New insights into the protein stabilizing effects of trehalose by comparing with sucrose.
- Georgieva, G., et al. (2023).
-
Study.com. (n.d.). Isotrehalose and neotrehalose are chemically similar to trehalose. Retrieved from [Link]
Safety Operating Guide
Personal protective equipment for handling beta,beta-Trehalose
Operational Guide: Safe Handling & Integrity Management of -Trehalose
Content Type: Technical Operational Guide Audience: Researchers, Formulation Scientists, and Process Engineers Focus: Personnel Safety, Product Integrity, and Contamination Control[1][2]
Executive Summary: The Dual-Risk Profile[1][2]
While
This guide inverts standard safety protocols: your PPE is primarily a barrier to protect the substance from biological contaminants (RNases, DNases, skin oils) and environmental moisture, ensuring the reproducibility of your data.
Core Chemical Profile
| Parameter | Specification | Operational Implication |
| Hazard Classification | Non-Hazardous (GHS) | No acute toxicity; treated as "Nuisance Dust."[1][2] |
| Hygroscopicity | Moderate to High | Rapidly absorbs atmospheric moisture; alters weighing accuracy and stability. |
| Biological Sensitivity | High (Substrate) | Acts as a carbon source for microbial growth if dissolved and left unsterile. |
| Physical State | Crystalline Powder | Prone to static charge; "fly-away" powder risk during weighing.[1][2] |
Personal Protective Equipment (PPE) Matrix
Do not default to generic "lab safety." Select PPE based on your operational scale to balance personnel comfort with product sterility.
Decision Logic: Scale vs. Protection
Use the following matrix to determine the required gowning level.
| Component | Tier 1: Analytical Scale (<10g) | Tier 2: Pilot/Bulk Handling (>100g) | Rationale (Causality) |
| Respiratory | Surgical Mask (Optional) | N95 / P100 Respirator | Prevents inhalation of fine particulates which, while non-toxic, can cause physical irritation (pneumoconiosis risk with chronic high exposure).[1][2] |
| Dermal (Hands) | Nitrile Gloves (4 mil) | Double Nitrile or Extended Cuff | Critical: Protects trehalose from skin-borne nucleases (RNase) which degrade downstream biological samples.[1][2] |
| Ocular | Safety Glasses (Side shields) | Indirect Vent Goggles | Prevents dust entry; sugar dust is abrasive and hygroscopic, causing irritation upon contact with eye moisture. |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeve Covers or Suit | Reduces static buildup (Tyvek is low-linting) and prevents "dusting" of street clothes into the sample.[1][2] |
Visualizing the Safety & Integrity Workflow
The following diagram illustrates the decision pathway for handling
Figure 1: Decision logic for PPE selection based on operational scale and product sterility requirements.
Operational Protocol: Handling & Weighing
Objective: Mitigate static charge and moisture absorption during transfer.
Step 1: Environmental Setup[1][3][4][5]
-
Humidity Control: Ensure the weighing room or balance enclosure is at <45% Relative Humidity (RH) .
-Trehalose will uptake water, altering the mass and potentially causing caking.[1][2] -
Static Mitigation: Use an ionizing blower or anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Sugar powders are prone to triboelectric charging, causing them to "jump" off the spatula.
Step 2: Transfer Technique
-
Don PPE: Put on nitrile gloves. Crucial: Spray gloves with 70% Ethanol and dry completely before touching the container to remove exterior particulate load.
-
Open Container: Do not hover over the open jar. Approach from the side to prevent particulate fallout from your lab coat entering the jar.
-
Weighing: Use a clean, sterile spatula. Do not pour from the bottle. Pouring creates a dust cloud and grinds the threads, generating plastic particulates.
-
Resealing: Wipe the threads of the bottle with a dry, lint-free wipe (Kimwipe) before recapping to ensure a tight seal against moisture.
Step 3: Spill Management[1]
-
Dry Spills: Do not use a wet cloth initially. Water makes trehalose sticky and difficult to remove. Vacuum with a HEPA filter or sweep gently into a dustpan.
-
Wet Cleaning: Only after removing the bulk powder, wipe the surface with wet paper towels followed by 70% ethanol.
Disposal & Waste Management
Since
| Waste Stream | Protocol |
| Solid Waste | Dispose of in standard laboratory trash or non-hazardous chemical waste bins. Label as "Non-Hazardous Sugar." |
| Aqueous Solutions | Can typically be flushed down the sanitary sewer with copious water (check local municipal regulations). Caution: High concentrations (>10%) can increase Biological Oxygen Demand (BOD) in wastewater systems.[2] |
| Contaminated PPE | Standard trash, unless contaminated with other hazardous biologicals or chemicals during the process. |
Scientific Rationale (The "Why")
-
Nuclease Protection: Trehalose is often used to stabilize fragile proteins or RNA. Human skin is a rich source of RNases. Touching the inside of the container cap or the powder with bare hands can introduce enzymes that silently destroy your downstream experiment, even if the trehalose itself looks fine.
-
Hygroscopic Hysteresis: If trehalose absorbs moisture, it forms a dihydrate. If you weigh 100mg of "wet" trehalose, you are actually weighing ~90mg of sugar and ~10mg of water, introducing a 10% error in your molar concentration. This ruins formulation stoichiometry.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10783457, Beta,beta-trehalose. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Particulates Not Otherwise Regulated (PNOR). Retrieved from [Link][1][2]
-
Carl Roth. (2024).[1][3][4] Safety Data Sheet: D(+)-Trehalose dihydrate. Retrieved from [Link][1][2]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
